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  • Product: [(2-Bromoethoxy)methyl]cyclobutane
  • CAS: 1909326-00-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structure Elucidation of [(2-Bromoethoxy)methyl]cyclobutane

This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of the novel compound, [(2-Bromoethoxy)methyl]cyclobutane. The methodologies detailed herein are designed for res...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of the novel compound, [(2-Bromoethoxy)methyl]cyclobutane. The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development who require unambiguous structural confirmation of new chemical entities. The workflow integrates High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. This multi-faceted approach ensures a self-validating system, where each piece of analytical data corroborates the others, leading to a definitive structural assignment.

Initial Assessment and Strategy

The proposed structure, [(2-Bromoethoxy)methyl]cyclobutane, possesses a molecular formula of C₇H₁₃BrO. A logical and efficient elucidation strategy begins with confirming this fundamental molecular property and then systematically mapping the connectivity and chemical environments of each atom.

Our workflow is predicated on three core analytical pillars:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To establish the precise H-C framework and atom-to-atom connectivity.

The following diagram outlines the logical progression of the analytical workflow.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Detailed Structural Mapping cluster_2 Phase 3: Final Confirmation Sample Purified Sample C₇H₁₃BrO (Hypothesized) HRMS High-Resolution MS Sample->HRMS Confirm Mol. Weight & Formula IR Infrared Spectroscopy Sample->IR Identify Functional Groups NMR_1D 1D NMR (¹H, ¹³C, DEPT-135) HRMS->NMR_1D Provides Formula for NMR Analysis NMR_2D 2D NMR (COSY, HSQC) NMR_1D->NMR_2D Elucidate H-H & C-H Connectivity Data_Integration Data Integration & Structure Assembly NMR_2D->Data_Integration Final_Structure Confirmed Structure Data_Integration->Final_Structure Unambiguous Confirmation

Caption: A logical workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint

Expertise & Causality: The first and most critical step is to confirm the elemental composition. HRMS is chosen over standard-resolution MS for its ability to provide highly accurate mass measurements (typically to within 5 ppm), which is essential for distinguishing between molecules with similar nominal masses.[1][2] This high accuracy allows for the confident assignment of a unique elemental formula.[3]

Experimental Protocol: HRMS via ESI-TOF
  • Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Ionization Mode: Positive ion mode is typically used to generate the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

Predicted HRMS Data

The presence of a single bromine atom is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units.[4][5]

Predicted IonExact Mass (m/z)Elemental CompositionDescription
[M]⁺192.01496C₇H₁₃⁷⁹BrOMolecular ion with ⁷⁹Br isotope.
[M+2]⁺194.01291C₇H₁₃⁸¹BrOMolecular ion with ⁸¹Br isotope.

Note: The ability to obtain these exact masses with high accuracy (e.g., within 0.001 atomic mass units) provides strong evidence for the proposed molecular formula.[6]

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For [(2-Bromoethoxy)methyl]cyclobutane, the key functional groups are the ether linkage (C-O-C) and the alkyl halide (C-Br).[7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Apply a small drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands
Frequency Range (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
2850-2960C-H StretchAlkane (CH₂, CH)Strong
1070-1150C-O-C StretchDialkyl Ether[8][9]Strong
550-690C-Br StretchBromoalkaneMedium-Strong

The presence of a strong C-O-C stretching band and the absence of a broad O-H stretch (around 3300 cm⁻¹) would differentiate the molecule from an alcohol.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Causality: NMR is the most powerful technique for elucidating the detailed structure of an organic molecule.[11] A combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) experiments is essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular skeleton.[12]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm).[1]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons.

    • ¹³C NMR: Shows the number and electronic environment of all carbon atoms.

    • DEPT-135: Distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

    • COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, typically over 2-3 bonds.[13]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[14][15]

Predicted NMR Data & Interpretation

The puckered "butterfly" conformation of the cyclobutane ring influences the chemical shifts of its protons and carbons.[16] Protons on a substituted cyclobutane ring are no longer equivalent and will show complex splitting patterns.[17]

Caption: Labeled structure for NMR assignment correlation.

¹³C NMR and DEPT-135 Predicted Data

Carbon LabelPredicted δ (ppm)DEPT-135 SignalRationale
Cₐ, Cₑ~18-25NegativeCyclobutane CH₂ carbons, similar to unsubstituted cyclobutane (~22.4 ppm).[16]
Cₑ~30-35NegativeCH₂ adjacent to the methoxy group, slightly deshielded.
Cₐ~30-38NegativeCH₂ adjacent to the bromine atom, significantly deshielded by the electronegative Br.[18][19]
Cₑ~70-75NegativeCH₂ attached to the ether oxygen, strongly deshielded.[10][20]
Cₑ~68-73NegativeCH₂ attached to the ether oxygen, also strongly deshielded.
Cₑ~35-42PositiveCH of the cyclobutane ring attached to the side chain.

¹H NMR Predicted Data

Proton LabelPredicted δ (ppm)MultiplicityIntegrationRationale & 2D Correlations
Hₐ, Hₑ, Hₑ~1.8-2.2Multiplet6HProtons on the cyclobutane ring not adjacent to the substituent.[21] COSY: Cross-peaks to each other and to Hₐ. HSQC: Correlate to Cₐ, Cₑ, Cₑ.
Hₐ~2.4-2.7Multiplet1HMethine proton on the cyclobutane ring. COSY: Cross-peaks to Hₐ, Hₑ, Hₑ and Hₑ. HSQC: Correlates to Cₐ.
Hₑ~3.4-3.6Doublet2HProtons on the carbon attached to both the ring and the ether oxygen. Deshielded. COSY: Cross-peak to Hₐ. HSQC: Correlates to Cₑ.
Hₑ, Hₑ~3.6-3.8Triplets4HProtons of the ethoxy group. Deshielded by adjacent oxygen and bromine atoms. COSY: Cross-peaks between Hf and Hg. HSQC: Hf correlates to Cf, Hg correlates to Cg.

Data Synthesis and Final Confirmation

The final step is the integration of all spectroscopic data to build an undeniable case for the structure.

  • HRMS confirms the elemental formula is C₇H₁₃BrO.

  • IR confirms the presence of an ether (C-O-C) and bromoalkane (C-Br) and the absence of other groups like hydroxyls or carbonyls.

  • ¹³C NMR & DEPT-135 show 7 distinct carbon signals, comprising 5 CH₂ groups and 2 CH groups, consistent with the proposed structure.

  • ¹H NMR integrations (totaling 13H) and chemical shifts match the predicted environments.

  • COSY confirms the connectivity within the cyclobutane ring and within the bromoethoxy side chain. For example, a clear correlation between the protons at ~3.6-3.8 ppm (Hf and Hg) confirms the ethyl fragment.

  • HSQC links every proton signal to its corresponding carbon signal, completing the puzzle. The correlation of the Hₑ doublet (~3.4-3.6 ppm) to the Cₑ carbon (~70-75 ppm) definitively connects the cyclobutane ring to the bromoethoxy side chain via the methylene bridge.

This cohesive and cross-validating dataset provides unambiguous proof for the structure of [(2-Bromoethoxy)methyl]cyclobutane.

References

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Exploratory

stability of [(2-Bromoethoxy)methyl]cyclobutane

An In-Depth Technical Guide to the Stability of [(2-Bromoethoxy)methyl]cyclobutane Abstract [(2-Bromoethoxy)methyl]cyclobutane is a bifunctional synthetic building block of increasing interest in pharmaceutical and mater...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability of [(2-Bromoethoxy)methyl]cyclobutane

Abstract

[(2-Bromoethoxy)methyl]cyclobutane is a bifunctional synthetic building block of increasing interest in pharmaceutical and materials science research. Its unique structure, combining a strained cyclobutane ring with a reactive bromoethoxy side chain, offers versatile handles for molecular elaboration. However, these same features present inherent stability challenges that must be understood and managed to ensure the integrity of starting materials, the reproducibility of synthetic outcomes, and the purity of final products. This technical guide provides a comprehensive analysis of the stability profile of [(2-Bromoethoxy)methyl]cyclobutane. By dissecting the reactivity of its core components—the cyclobutane ring and the primary alkyl bromide—we predict and rationalize its principal degradation pathways. Furthermore, this guide furnishes field-proven protocols for safe handling, appropriate storage, and the experimental assessment of stability under forced degradation conditions, empowering researchers to utilize this valuable reagent with confidence and precision.

Introduction to [(2-Bromoethoxy)methyl]cyclobutane

Chemical Structure and Properties

[(2-Bromoethoxy)methyl]cyclobutane is comprised of two key structural motifs: a four-membered cyclobutane ring and a 2-bromoethoxy group linked via a methylene bridge. The inherent chemical reactivity of this molecule is a direct consequence of the interplay between these two functionalities.

Table 1: Physicochemical Properties of [(2-Bromoethoxy)methyl]cyclobutane and Related Structures

Property[(2-Bromoethoxy)methyl]cyclobutane (Predicted)(2-Bromoethyl)cyclobutane[1](Bromomethyl)cyclobutane[2]2-Bromoethyl ethyl ether[3][4]
Molecular Formula C₇H₁₃BrOC₆H₁₁BrC₅H₉BrC₄H₉BrO
Molecular Weight 193.08 g/mol 163.06 g/mol 149.03 g/mol 153.02 g/mol
Appearance Colorless to brown liquid (Predicted)Not specifiedLiquidClear colorless to brown liquid
Boiling Point Not specifiedNot specified123-124 °C149-150 °C
Density Not specifiedNot specified1.326 g/mL at 25 °C1.357 g/mL at 25 °C
Flash Point Flammable (Predicted)Flammable liquid and vapor41 °C (closed cup)21 °C (70 °F)
Significance in Research and Drug Development

The utility of [(2-Bromoethoxy)methyl]cyclobutane stems from its bifunctional nature. The primary bromide serves as an excellent electrophilic site for nucleophilic substitution reactions, allowing for the facile introduction of the cyclobutylmethyl-ethoxy moiety onto a wide range of substrates, including amines, phenols, and thiols. The cyclobutane ring itself is a desirable feature in medicinal chemistry, often used as a rigid scaffold or a bioisostere for other groups to improve metabolic stability or receptor binding affinity.

Fundamental Principles of Chemical Stability

A thorough understanding of the requires an analysis of its constituent parts.

The Role of the Cyclobutane Ring: Inherent Strain and Reactivity

The cyclobutane ring is significantly less stable than its acyclic counterpart, butane, or larger cycloalkanes like cyclohexane.[5][6] This instability arises from two primary sources:

  • Angle Strain: The carbon atoms in cyclobutane are sp³ hybridized, preferring a bond angle of 109.5°. However, the geometry of the four-membered ring forces the internal C-C-C bond angles to be approximately 90°.[5][7] This deviation creates substantial angle strain.

  • Torsional Strain: In a perfectly flat cyclobutane, all C-H bonds on adjacent carbons would be eclipsed. To alleviate this, the ring puckers slightly, but considerable torsional strain remains.[8][9]

This combined ring strain, calculated to be around 26 kcal/mol, makes the cyclobutane ring susceptible to ring-opening reactions under certain energetic conditions (e.g., high heat or catalysis), as the system seeks to relieve the strain.[6][9]

The Reactivity of the Bromoethoxy Moiety

The bromoethoxy group contains two key features governing its reactivity: the carbon-bromine bond and the ether linkage.

  • Carbon-Bromine Bond: The bromine atom is a good leaving group, rendering the adjacent carbon atom electrophilic.[10] This site is the primary center for reactivity, making the molecule highly susceptible to nucleophilic attack (Sₙ2 reactions) by a wide range of nucleophiles. This is the most significant liability for the compound's stability in the presence of common laboratory reagents and solvents.

  • Ether Linkage: The C-O-C bond of the ether is generally stable and relatively inert.[4][11] However, ethers can act as bases and may react violently with strong oxidizing agents.[4][11] Under strongly acidic conditions, the ether oxygen can be protonated, activating the C-O bonds towards cleavage.

Predicted Degradation Pathways

Based on the fundamental principles outlined above, several degradation pathways can be predicted for [(2-Bromoethoxy)methyl]cyclobutane. These pathways represent the most probable modes of decomposition under common laboratory and storage conditions.

G cluster_hydrolysis Pathway A: Hydrolysis cluster_elimination Pathway B: Elimination cluster_substitution Pathway C: General Nucleophilic Substitution start_A [(2-Bromoethoxy)methyl]cyclobutane prod_A [2-(Cyclobutylmethoxy)ethoxy]methanol start_A->prod_A H₂O / OH⁻ (Sₙ2 Substitution) start_B [(2-Bromoethoxy)methyl]cyclobutane prod_B (Vinyloxymethyl)cyclobutane start_B->prod_B Strong, non-nucleophilic base (E2 Elimination) start_C [(2-Bromoethoxy)methyl]cyclobutane prod_C Substituted Product R-Nu-CH₂CH₂-O-CH₂-Cyclobutane start_C->prod_C Nucleophile (Nu⁻) (e.g., R-NH₂, R-O⁻, R-S⁻) G cluster_storage Storage Conditions cluster_ppe Required PPE receive Receive Compound inspect Inspect Container for Integrity receive->inspect storage Store in Designated Area inspect->storage Seal Intact use Use in Ventilated Hood storage->use Inert Atmosphere if Needed cond1 • Cool, Dry, Dark Place use->storage Reseal Tightly dispose Dispose as Halogenated Waste use->dispose ppe1 • Safety Goggles / Face Shield cond2 • Tightly Sealed Container cond3 • Segregate from Incompatibles ppe2 • Chemical-Resistant Gloves ppe3 • Lab Coat

Caption: Recommended workflow for the safe handling and storage of the compound.

General Storage Conditions

To minimize degradation, the compound must be protected from environmental factors that promote the pathways described above.

  • Temperature: Store in a cool, well-ventilated area. [12][13]Refrigeration is recommended for long-term storage to reduce vapor pressure and slow kinetic processes.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon). This is crucial to prevent the ingress of atmospheric moisture, which can lead to hydrolysis.

  • Light: Protect from direct sunlight and other sources of UV radiation to prevent photochemical decomposition. [12]Amber glass bottles are recommended.

  • Container: Use tightly sealed, chemically resistant containers (e.g., glass with a PTFE-lined cap) to prevent leakage and moisture ingress. [12]

Incompatible Materials and Segregation

Segregation from incompatible chemicals is a critical safety and stability measure. [12]

  • Bases: Store separately from strong bases (e.g., hydroxides, alkoxides) to prevent elimination and substitution reactions.

  • Oxidizing Agents: Keep away from strong oxidizers. [14]* Nucleophiles: Avoid storage near concentrated nucleophiles (e.g., amines, thiols).

  • Acids: While more stable than to bases, prolonged contact with strong acids should be avoided to prevent potential ether cleavage.

Personal Protective Equipment (PPE) and Safe Handling

Alkyl bromides can be irritating to the skin, eyes, and respiratory system.

  • Ventilation: Always handle this compound in a well-ventilated chemical fume hood. [13]* Eye Protection: Chemical safety goggles and/or a face shield are mandatory. * Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene). [13]Avoid direct skin contact.

Experimental Protocols for Stability Assessment

To empirically validate the predicted stability profile, a forced degradation (or stress testing) study is the definitive approach. This involves subjecting the compound to harsh conditions that are expected to accelerate its decomposition.

Protocol for Forced Degradation Study

Objective: To identify degradation products and determine the primary stability liabilities of [(2-Bromoethoxy)methyl]cyclobutane.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of [(2-Bromoethoxy)methyl]cyclobutane in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions Setup: Aliquot the stock solution into separate, sealed vials for each stress condition as described in Table 2. Include a control sample stored under ideal conditions (refrigerated, protected from light).

  • Incubation: Place the vials under the specified conditions for a defined period (e.g., 24, 48, or 72 hours). The choice of temperature is critical; 60 °C is a common starting point for accelerated studies.

  • Sample Analysis: At each time point, withdraw an aliquot from each vial. If necessary, neutralize the acidic and basic samples before analysis.

  • Analytical Monitoring: Analyze all samples, including the control, by a suitable stability-indicating method (e.g., HPLC-UV or GC-MS).

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation. The mass of new peaks (from MS detection) can be used to identify degradation products and confirm the predicted pathways.

Table 2: Recommended Conditions for Forced Degradation Study

Stress ConditionReagent / ConditionRationale
Acidic Hydrolysis 0.1 M HCl, 60 °CSimulates acidic environments; tests for hydrolysis and ether cleavage.
Basic Hydrolysis 0.1 M NaOH, 60 °CSimulates basic environments; tests for hydrolysis and elimination.
Oxidative Stress 3% H₂O₂, 60 °CTests for susceptibility to oxidation.
Thermal Stress 80 °C (in darkness)Evaluates intrinsic thermal stability.
Photolytic Stress High-intensity UV/Vis light, Ambient Temp.Evaluates stability to light exposure.
Analytical Methodology for Stability Monitoring
  • High-Performance Liquid Chromatography (HPLC): An ideal technique for monitoring stability. A reverse-phase C18 column with a water/acetonitrile gradient and UV detection is a standard starting point. This method can separate the more polar degradation products (like the hydrolysis product) from the less polar parent compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile compounds and for identifying degradation products by their mass fragmentation patterns. It is particularly useful for detecting potential elimination products or other non-polar degradants.

Conclusion

The is governed by the inherent reactivity of its primary alkyl bromide functionality and, to a lesser extent, the strain of its cyclobutane ring. The principal degradation pathway is nucleophilic substitution at the C-Br bond, with hydrolysis being a primary concern upon exposure to moisture. The compound is also susceptible to base-mediated elimination and decomposition under significant thermal or photolytic stress. By understanding these liabilities, researchers can implement the rigorous handling and storage protocols outlined in this guide. Proper storage in a cool, dry, dark, and inert environment is essential for preserving its purity. For professionals in drug development, conducting forced degradation studies is a critical step to ensure that the stability profile of this key building block is well-characterized, leading to more robust and reproducible synthetic processes.

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Foundational

Exploratory Reactions of [(2-Bromoethoxy)methyl]cyclobutane: A Technical Guide for Advanced Molecular Scaffolding

Executive Summary & Structural Rationale In modern medicinal chemistry and drug discovery, managing the delicate balance between lipophilicity, metabolic stability, and target affinity is paramount. The building block [(...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry and drug discovery, managing the delicate balance between lipophilicity, metabolic stability, and target affinity is paramount. The building block [(2-Bromoethoxy)methyl]cyclobutane (CAS: 1909326-00-6) has emerged as a highly versatile, bifunctional intermediate for advanced molecular scaffolding [1].

Structurally, this molecule combines two strategic domains that dictate its exploratory reactivity:

  • The Cyclobutylmethyl Ether Motif: Unlike larger, conformationally flexible cycloalkanes, the cyclobutane ring provides a rigid, puckered architecture (~30° fold). This unique steric profile enhances the metabolic stability of the ether linkage, shifting clearance rates into highly favorable ranges for pharmacokinetic (PK) optimization [2].

  • The 2-Bromoethyl Tail: A sterically unhindered, primary alkyl bromide that serves as a premier electrophile for nucleophilic substitution ( SN​2 ) and a reliable radical precursor for single-electron transfer (SET) chemistries.

This whitepaper details the causality behind experimental choices when utilizing[(2-Bromoethoxy)methyl]cyclobutane, providing self-validating protocols for both traditional and state-of-the-art synthetic pathways.

Core Exploratory Pathways & Mechanistic Causality

Pathway A: Nucleophilic Aliphatic Substitution ( SN​2 )

The primary alkyl bromide is highly susceptible to backside attack by N-, O-, and S-nucleophiles. The adjacent ether oxygen exerts a mild inductive electron-withdrawing effect, slightly increasing the electrophilicity of the α -carbon without rendering it overly unstable. In drug design, alkylating secondary amines or N-heterocycles with 2-bromoethyl ethers is a proven strategy for constructing basic, water-soluble side chains with extended spatial reach [5].

Pathway B: Metallaphotoredox C(sp3) – C(sp2) Cross-Coupling

Historically, cross-coupling unactivated alkyl bromides with aryl halides using palladium catalysis was plagued by competitive β -hydride elimination. The advent of dual photoredox/nickel catalysis circumvents this barrier [3]. By utilizing a visible-light photocatalyst, the alkyl bromide undergoes single-electron reduction to generate a transient, carbon-centered C(sp3) radical. This radical is rapidly intercepted by a nickel catalyst, enabling room-temperature cross-electrophile coupling with aryl bromides while completely bypassing traditional two-electron oxidative addition [4].

Pathway C: Organometallic Reagent Generation

For nucleophilic addition into carbonyls, the bromide can be converted into a Grignard reagent (R-MgBr). The ether oxygen provides critical intramolecular coordination to the magnesium center, stabilizing the organometallic intermediate and allowing for highly diastereoselective additions to complex aldehydes.

Pathways Core [(2-Bromoethoxy)methyl]cyclobutane (Bifunctional Building Block) SN2 Pathway A: SN2 Alkylation (N, O, S Nucleophiles) Core->SN2 K2CO3, MeCN, Heat Photo Pathway B: Photoredox/Ni Cross-Coupling Core->Photo Ni/Ir Catalysts, Blue LED Grignard Pathway C: Organometallic Addition Core->Grignard Mg(0), THF, then RCHO ProdA Ether-Linked Basic Amines (MedChem Scaffolds) SN2->ProdA ProdB C(sp3)-C(sp2) Arylation (Extended Lipophilic Chains) Photo->ProdB ProdC Secondary Alcohols (Diastereoselective) Grignard->ProdC

Divergent synthetic pathways of [(2-Bromoethoxy)methyl]cyclobutane.

Experimental Protocols: Self-Validating Workflows

Protocol 1: N-Alkylation of Secondary Amines ( SN​2 )

Causality & Logic: Potassium carbonate ( K2​CO3​ ) is explicitly selected as a mild, insoluble base to neutralize the generated HBr without triggering base-catalyzed elimination (E2) of the alkyl bromide. Acetonitrile is used as a polar aprotic solvent to minimize the solvation of the nucleophile, thereby accelerating the SN​2 transition state.

  • Preparation: In an oven-dried 50 mL round-bottom flask, suspend the secondary amine (1.0 equiv, 5.0 mmol) and anhydrous K2​CO3​ (2.5 equiv, 12.5 mmol) in anhydrous CH3​CN (25 mL, 0.2 M).

  • Electrophile Addition: Add[(2-Bromoethoxy)methyl]cyclobutane (1.2 equiv, 6.0 mmol) dropwise via syringe at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the suspension to 70 °C for 12–16 hours under an inert N2​ atmosphere.

  • Validation & Workup: Monitor the reaction via LC-MS. The protocol is self-validating when the mass of the starting amine is fully depleted. Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate. Purify via reverse-phase HPLC or silica gel chromatography.

Protocol 2: Photoredox/Ni Dual Catalytic Cross-Coupling

Causality & Logic: Tris(trimethylsilyl)silane (TTMSS) or triethylamine is utilized as a terminal reductant to turn over the photocatalytic cycle. A Ni(II) precatalyst with a bipyridine ligand (dtbbpy) is chosen because it ensures efficient radical capture and stabilizes the high-valent Ni(III) intermediate prior to reductive elimination [4].

  • Catalyst Assembly: In an argon-filled glovebox, charge a 20 mL reaction vial with the target aryl bromide (1.0 equiv, 0.5 mmol), NiCl2​⋅glyme (5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 5 mol%), and the Iridium photocatalyst [Ir{dF(CF3​)ppy}2​(dtbbpy)]PF6​ (1 mol%).

  • Reagent Addition: Add[(2-Bromoethoxy)methyl]cyclobutane (1.5 equiv, 0.75 mmol), followed by anhydrous DMA (5 mL, 0.1 M) and the terminal reductant (e.g., Et3​N , 2.0 equiv).

  • Photochemical Activation: Seal the vial with a PTFE-lined septum, remove it from the glovebox, and irradiate with a 34 W Blue LED ( λ = 440 nm) at room temperature for 24 hours. Critical Step: A cooling fan must be directed at the setup to maintain ambient temperature and prevent thermal degradation of the Ir-catalyst.

  • Validation: Quench the mixture with deionized water, extract with EtOAc ( 3×10 mL), and analyze the crude mixture via 1H NMR. The reaction is validated by the complete disappearance of the characteristic triplet of the −CH2​Br group (typically observed near δ 3.4–3.5 ppm).

Photoredox Light Blue LED (440 nm) PC Ir Photocatalyst Excitation & SET Light->PC Photons Radical Alkyl Radical Generation from R-Br PC->Radical Single Electron Transfer NiCat Ni(0) / Ni(II) / Ni(III) Catalytic Cycle Radical->NiCat Radical Capture NiCat->PC Catalyst Regeneration Product C(sp3)-C(sp2) Product Reductive Elimination NiCat->Product Reductive Elimination Aryl Aryl Bromide Oxidative Addition Aryl->NiCat 2e- Oxidative Addition

Mechanism of metallaphotoredox C(sp3)-C(sp2) cross-coupling.

Quantitative Data Presentation

The following table summarizes the comparative reaction metrics, expected yields, and primary byproducts associated with the exploratory reactions of [(2-Bromoethoxy)methyl]cyclobutane.

Reaction TypeCoupling PartnerReagents & CatalystTemp / TimeExpected YieldPrimary Byproducts
N-Alkylation Piperidine derivatives K2​CO3​ , CH3​CN 70 °C / 16 h75–85%E2 elimination product (<5%)
O-Alkylation Phenols Cs2​CO3​ , DMF80 °C / 12 h70–80%Dialkylation (if unhindered)
Photoredox C-C Aryl Bromides NiCl2​⋅glyme , Ir-PC, Blue LED25 °C / 24 h60–75%Alkyl homocoupling (~10%)
Grignard Addition Aryl AldehydesMg turnings, I2​ (cat), THF0 °C to RT / 4 h65–70%Wurtz coupling product

References

  • National Institutes of Health (NIH). "Profiling and Application of Photoredox C(sp3)–C(sp2) Cross-Coupling in Medicinal Chemistry." PubMed Central (PMC).[Link]

  • Journal of the American Chemical Society. "A Case Study of Ni/Photoredox Catalytic Cross-Coupling of Alkyl Radicals and Aryl Halides." ACS Publications.[Link]

  • National Institutes of Health (NIH). "1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase." PubMed Central (PMC).[Link]

Exploratory

safety and handling of [(2-Bromoethoxy)methyl]cyclobutane

An In-depth Technical Guide to the Safe Handling of [(2-Bromoethoxy)methyl]cyclobutane For Researchers, Scientists, and Drug Development Professionals Executive Summary [(2-Bromoethoxy)methyl]cyclobutane is a bifunctiona...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of [(2-Bromoethoxy)methyl]cyclobutane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

[(2-Bromoethoxy)methyl]cyclobutane is a bifunctional organic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its structure, incorporating a reactive alkyl bromide and an ether linkage attached to a cyclobutane core, offers a unique combination of properties for the synthesis of novel therapeutic agents. The cyclobutane moiety can impart conformational rigidity and improve pharmacokinetic profiles, making it a desirable scaffold in modern drug design.[1][2][3] However, the very features that make this compound synthetically valuable—the presence of a haloalkane and an ether—also necessitate a thorough understanding and strict adherence to safety and handling protocols. This guide provides a comprehensive overview of the potential hazards associated with [(2-Bromoethoxy)methyl]cyclobutane and offers detailed procedures for its safe handling, storage, and disposal, grounded in the established principles for managing alkyl halides and ethers.

Hazard Identification and Classification

  • Alkyl Bromide Moiety : Alkyl bromides are known to be reactive alkylating agents.[4] They are generally considered to be irritants to the skin, eyes, and respiratory system. Inhalation of vapors can cause discomfort, coughing, and severe irritation of the nose and throat. Prolonged or repeated skin contact can lead to defatting, dermatitis, and potential chemical burns. Some haloalkanes are also considered to be potentially toxic and may have long-term health effects.[5][6]

  • Ether Moiety : Ethers are a class of compounds that present a significant fire and explosion hazard due to their high volatility and low flash points.[7] Ether vapors can form explosive mixtures with air and can travel considerable distances to an ignition source.[7][8] A critical and often underestimated hazard of ethers is their tendency to form explosive peroxides upon exposure to air and light.[7][9] These peroxides can detonate violently when subjected to heat, shock, or friction.[7]

Based on analogous compounds like (Bromomethyl)cyclobutane and 2-Bromoethyl ethyl ether, the following GHS hazard classifications can be anticipated:

Hazard Class Hazard Category Signal Word Hazard Statement Source Analogy
Flammable LiquidsCategory 3WarningH226: Flammable liquid and vapor[10][11]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[12]
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation[12]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation[12]
Acute Toxicity (Oral, Dermal, Inhalation)Category 4WarningH302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled[13]

Risk Assessment and Mitigation

A thorough risk assessment is paramount before commencing any work with [(2-Bromoethoxy)methyl]cyclobutane. The causality behind experimental choices should be rooted in a clear understanding of the potential risks and the implementation of effective control measures.

RiskAssessment cluster_assessment Risk Assessment Workflow cluster_controls Hierarchy of Controls start Identify Hazards: - Flammability - Irritation (Skin, Eye, Respiratory) - Peroxide Formation - Alkylating Agent assess Assess Risks: - Likelihood of Exposure/Spill - Severity of Potential Harm start->assess Analyze controls Implement Control Measures assess->controls Mitigate review Review and Refine controls->review Monitor elimination Elimination/Substitution (Is a less hazardous reagent possible?) controls->elimination Apply Hierarchy review->start Re-evaluate engineering Engineering Controls: - Fume Hood - Grounding/Bonding - Flammable Storage Cabinet admin Administrative Controls: - SOPs - Training - Labeling (Date of Receipt/Opening) ppe Personal Protective Equipment (PPE): - Safety Goggles - Chemical-Resistant Gloves - Flame-Retardant Lab Coat SynthesisWorkflow cluster_workflow Experimental Workflow prep Step 1: Preparation - Don PPE (Goggles, Lab Coat, Gloves) - Verify Fume Hood Function - Assemble Glassware reagents Step 2: Reagent Handling - In Fume Hood, weigh Phenol and Base (e.g., K2CO3) - Add Solvent (e.g., Acetone) - Measure [(2-Bromoethoxy)methyl]cyclobutane prep->reagents Proceed reaction Step 3: Reaction - Add [(2-Bromoethoxy)methyl]cyclobutane dropwise - Heat reaction mixture with stirring (Use heating mantle, no open flame) reagents->reaction Initiate workup Step 4: Workup & Purification - Cool reaction - Quench and perform extraction - Purify by column chromatography reaction->workup Complete waste Step 5: Waste Disposal - Segregate halogenated and non-halogenated waste - Dispose of in labeled containers workup->waste Finalize

Caption: Step-by-step experimental workflow for synthesis.

Detailed Protocol
  • Preparation : Before starting, ensure all required PPE is worn correctly. Assemble dry glassware in the fume hood.

  • Reagent Handling : In the fume hood, a flask is charged with a substituted phenol, a base (e.g., potassium carbonate), and a solvent (e.g., acetone). The required volume of [(2-Bromoethoxy)methyl]cyclobutane is measured in a graduated cylinder.

  • Reaction : The [(2-Bromoethoxy)methyl]cyclobutane is added to the stirring mixture. The reaction is then heated to reflux using a heating mantle connected to a temperature controller. The setup is equipped with a condenser to prevent the escape of volatile reagents.

  • Workup and Purification : After the reaction is complete, it is cooled to room temperature. The mixture is then quenched with water and extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The crude product is purified using column chromatography.

  • Waste Disposal : All liquid waste containing halogenated compounds is collected in a designated "Halogenated Organic Waste" container. [14]Contaminated solid waste (e.g., gloves, absorbent paper) is disposed of in a separate, clearly labeled solid waste container.

This workflow demonstrates how safety considerations are integrated into every stage of the experimental process, from preparation to disposal, ensuring the protection of the researcher and the integrity of the experiment.

References

  • PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery. Retrieved from PharmaBlock website. [1]2. BenchChem. (2025). The Rising Star in Drug Discovery: A Technical Guide to the Biological Activity of Cyclobutane-Containing Amines. Retrieved from BenchChem website. [2]3. Willems, S., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. [3]4. Life Chemicals. (2020, December 14). Explore Our Novel Cyclobutane Derivatives. Retrieved from Life Chemicals website. [15]5. Karageorgis, G., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal. [16]6. Fishbein, L. (1979). Potential halogenated industrial carcinogenic and mutagenic chemicals. III. Alkane halides, alkanols and ethers. Science of The Total Environment, 11(3), 223-257. [5]7. University of Edinburgh Health and Safety Department. (2010, July 19). Ethers - Handling and control of exposure. Retrieved from University of Edinburgh website. [17]8. University of Edinburgh Health and Safety Department. (2024, July 22). Ethers. Retrieved from University of Edinburgh website. [7]9. Wikipedia. (n.d.). Haloalkane. Retrieved from Wikipedia. [18]10. BenchChem. (n.d.). (2-Bromoethoxy)ethene | Research Chemical. Retrieved from BenchChem website. [19]11. LANXESS. (2017, March 15). Product Safety Assessment: Alkyl Bromides. Retrieved from LANXESS website. 12. University of Michigan Environment, Health & Safety. (n.d.). Diethyl Ether. Retrieved from University of Michigan EHS website. [20]13. Princeton University Environmental Health and Safety. (n.d.). Section 7C: Peroxide Forming Compounds and Reactives. Retrieved from Princeton University EHS website. [9]14. Dead Sea Bromine Group. (n.d.). METHYL BROMIDE - Safety Handbook. Retrieved from Amazon AWS. [21]15. Scribd. (n.d.). Laboratory Safety Guideline - Diethyl Ether. Retrieved from Scribd. [22]16. Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - (Bromomethyl)cyclobutane. Retrieved from Fisher Scientific website. [10]17. Weber, L. W., Boll, M., & Stampfl, A. (2003). Hepatotoxicity and Mechanism of Action of Haloalkanes: Carbon Tetrachloride as a Toxicological Model. Critical Reviews in Toxicology, 33(2), 105-136. [6]18. LookChem. (n.d.). Cas 592-55-2, 2-Bromoethyl ethyl ether. Retrieved from LookChem website. [23]19. ChemicalBook. (n.d.). 2-Bromoethyl ethyl ether CAS#: 592-55-2. Retrieved from ChemicalBook website. [24]20. Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. Retrieved from Sigma-Aldrich website. 21. National Center for Biotechnology Information. (n.d.). 2-Bromoethyl ethyl ether. PubChem Compound Database. Retrieved from NIH website. [8]22. Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - (2-Bromoethyl)cyclohexane. Retrieved from Thermo Fisher Scientific website. [12]23. University of California, Santa Barbara. (n.d.). Bromine Safety Guideline. Retrieved from UCSB EHS website. [25]24. Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from Dolly Corporation website. [26]25. BenchChem. (2025). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. Retrieved from BenchChem website. [14]26. CPAchem. (n.d.). SAFETY DATA SHEET - 2-Bromoethanol. Retrieved from CPAchem website. [27]27. Quora. (2021, February 2). Which of the haloalkanes are most dangerous to humans? Fluoroalkanes, Chloroalkanes, bromoalkanes or iodoalkanes?. Retrieved from Quora. [28]28. TCI Chemicals. (2025, October 29). SAFETY DATA SHEET - (Bromomethyl)cyclobutane. Retrieved from TCI Chemicals website. 29. SATHEE JEE. (n.d.). Unit 10 Haloalkanes And Haloarenes. Retrieved from SATHEE JEE website. [29]30. ChemicalBook. (n.d.). (Bromomethyl)cyclobutane synthesis. Retrieved from ChemicalBook website. [30]31. Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET - Bromocyclobutane. Retrieved from Thermo Fisher Scientific website. [13]32. Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from Organic Chemistry Portal website. [31]33. Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2-Bromoethyl methyl ether. Retrieved from Fisher Scientific website. [32]34. LGC Standards. (2024, July 12). SAFETY DATA SHEET - [(2-Bromoethyloxy)methyl]benzene. Retrieved from LGC Standards website. 35. ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 2-BROMO-2-METHYLBUTANE. Retrieved from ChemicalBook website. [33]36. Sigma-Aldrich. (n.d.). (Bromomethyl)cyclobutane 97. Retrieved from Sigma-Aldrich website. [11]37. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Reactivity and Properties of 2-Bromoethyl Acetate. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [4]38. Myers, A. G. (n.d.). Cyclobutane Synthesis. Harvard University. [34]39. Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. The Scripps Research Institute.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-((2-Hydroxyethoxy)methyl)cyclobutane via Williamson Ether Synthesis

Abstract This application note provides a comprehensive guide for the synthesis of 1-((2-hydroxyethoxy)methyl)cyclobutane through the Williamson ether synthesis. This reaction involves the deprotonation of cyclobutylmeth...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 1-((2-hydroxyethoxy)methyl)cyclobutane through the Williamson ether synthesis. This reaction involves the deprotonation of cyclobutylmethanol followed by a nucleophilic substitution reaction with 2-bromoethanol. This document outlines the reaction mechanism, a detailed experimental protocol, safety precautions, and methods for product characterization. The described methodology is intended for researchers and professionals in organic synthesis and drug development, offering a reliable procedure for the preparation of this bifunctional molecule.

Introduction

Ether linkages are fundamental structural motifs in a vast array of organic molecules, including pharmaceuticals, agrochemicals, and materials. The Williamson ether synthesis, first reported in 1850, remains one of the most dependable and versatile methods for constructing these linkages.[1] The reaction typically proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[2][3]

This note details the synthesis of 1-((2-hydroxyethoxy)methyl)cyclobutane, a molecule possessing both an ether and a primary alcohol functionality. Such bifunctional molecules are valuable building blocks in organic synthesis, potentially serving as precursors for more complex structures, such as polymers or ligands for catalysis. The reaction between cyclobutylmethanol and 2-bromoethanol serves as an excellent case study for the application of the Williamson ether synthesis.

Reaction Mechanism

The synthesis of 1-((2-hydroxyethoxy)methyl)cyclobutane from cyclobutylmethanol and 2-bromoethanol is a classic example of the Williamson ether synthesis. The reaction proceeds in two main steps:

  • Deprotonation: In the first step, a strong base, such as sodium hydride (NaH), is used to deprotonate the primary alcohol of cyclobutylmethanol.[4] This irreversible acid-base reaction forms a sodium cyclobutylmethoxide intermediate and hydrogen gas, which bubbles out of the reaction mixture.[2][5] The choice of a powerful, non-nucleophilic base like NaH is crucial to ensure complete and rapid formation of the alkoxide.[6]

  • Nucleophilic Substitution (SN2): The resulting cyclobutylmethoxide anion is a potent nucleophile. It attacks the electrophilic carbon atom of 2-bromoethanol that is bonded to the bromine atom.[1][7] This occurs via a concerted SN2 mechanism, where the carbon-oxygen bond is formed simultaneously with the cleavage of the carbon-bromine bond.[2] For an efficient SN2 reaction, a primary alkyl halide like 2-bromoethanol is ideal, as steric hindrance is minimized.[2][7]

It is important to note that since the alkoxide is a strong base, competing elimination (E2) reactions can occur, especially with secondary or tertiary alkyl halides.[3] However, with a primary alkyl halide like 2-bromoethanol, the SN2 pathway is highly favored.

Experimental Protocol

Materials and Equipment
  • Cyclobutylmethanol (99%)[8]

  • Sodium hydride (60% dispersion in mineral oil)[9]

  • 2-Bromoethanol (98%)[10]

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether (anhydrous)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Condenser

  • Septa

  • Syringes and needles

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Apparatus for column chromatography

Reagent Data
ReagentMolar Mass ( g/mol )Density (g/mL)AmountMolesEquivalents
Cyclobutylmethanol86.13[11]0.913[12]5.00 g58.05 mmol1.0
Sodium Hydride (60%)24.00 (as NaH)~0.92 (dispersion)2.55 g63.86 mmol1.1
2-Bromoethanol124.961.7638.00 g (4.54 mL)64.02 mmol1.1
Anhydrous THF--100 mL--
Experimental Workflow Diagram

G cluster_prep Reaction Setup & Deprotonation cluster_reaction Ether Formation cluster_workup Work-up & Isolation cluster_purify Purification & Characterization setup 1. Assemble dry glassware under inert atmosphere (N2/Ar). add_alcohol 2. Add cyclobutylmethanol and anhydrous THF. setup->add_alcohol cool 3. Cool the mixture to 0 °C. add_alcohol->cool add_NaH 4. Add NaH portion-wise. Stir until H2 evolution ceases. cool->add_NaH add_bromo 5. Add 2-bromoethanol dropwise at 0 °C. add_NaH->add_bromo warm_reflux 6. Allow to warm to room temperature and stir for 12-18 hours. add_bromo->warm_reflux monitor 7. Monitor reaction progress by TLC. warm_reflux->monitor quench 8. Cool to 0 °C and quench with sat. aq. NH4Cl. monitor->quench extract 9. Extract with diethyl ether. quench->extract wash 10. Wash combined organic layers with brine. extract->wash dry 11. Dry over anhydrous MgSO4. wash->dry concentrate 12. Filter and concentrate under reduced pressure. dry->concentrate purify 13. Purify the crude product by column chromatography. concentrate->purify characterize 14. Characterize the pure product (NMR, IR, MS). purify->characterize

Caption: Experimental workflow for the synthesis of 1-((2-hydroxyethoxy)methyl)cyclobutane.

Step-by-Step Protocol
  • Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen/argon inlet, a thermometer, and a rubber septum. Flame-dry the glassware under a stream of inert gas and allow it to cool to room temperature.

  • Addition of Reagents: To the flask, add cyclobutylmethanol (5.00 g, 58.05 mmol) and 100 mL of anhydrous THF via syringe.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 2.55 g, 63.86 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation and an inert atmosphere.[5]

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas has ceased. The cessation of bubbling indicates the complete formation of the alkoxide.[5]

  • Addition of Alkyl Halide: Cool the reaction mixture back down to 0 °C. Add 2-bromoethanol (8.00 g, 64.02 mmol) dropwise via syringe over 20 minutes.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent system).

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 9:1 hexanes:ethyl acetate and gradually increasing the polarity) to afford the pure 1-((2-hydroxyethoxy)methyl)cyclobutane.

Product Characterization

The identity and purity of the synthesized 1-((2-hydroxyethoxy)methyl)cyclobutane can be confirmed by standard spectroscopic techniques.

  • 1H NMR: The spectrum is expected to show characteristic signals for the protons adjacent to the ether oxygen in the range of 3.4-4.5 ppm.[13][14] The protons of the cyclobutyl ring will appear further upfield.

  • 13C NMR: The carbon atoms directly bonded to the ether oxygen are expected to resonate in the 50-80 ppm region.[13][14]

  • IR Spectroscopy: A strong C-O stretching absorption should be visible in the 1050-1150 cm-1 region.[13][15] The presence of a broad O-H stretch around 3200-3600 cm-1 will confirm the hydroxyl group.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the mass of the product (C7H14O2, M.W. = 130.18 g/mol ).

Safety Precautions

  • General: This procedure should be carried out in a well-ventilated fume hood by trained personnel.[16] Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate gloves, must be worn at all times.[17][18]

  • Sodium Hydride: Sodium hydride is a water-reactive and flammable solid.[17][19] It reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[9] Handle NaH under an inert atmosphere.[17] In case of fire, use a dry powder extinguisher (Class D), sand, or soda ash. DO NOT USE WATER. [19][20]

  • 2-Bromoethanol: 2-Bromoethanol is toxic if inhaled, swallowed, or absorbed through the skin.[10][16][21][22] It can cause severe skin and eye irritation.[16] Handle with extreme care, ensuring no direct contact.

  • Solvents: Tetrahydrofuran and diethyl ether are highly flammable liquids. Keep away from ignition sources.[19]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no product yieldIncomplete deprotonationEnsure the sodium hydride is fresh and the reaction is stirred until hydrogen evolution ceases before adding the alkyl halide. Use anhydrous solvents.
Reactants are not pureUse freshly distilled or high-purity starting materials.
Formation of side productsElimination reactionEnsure the reaction temperature is controlled, especially during the addition of the alkyl halide. This is less of an issue with primary halides.
Self-condensation of 2-bromoethanolAdd the 2-bromoethanol slowly to the alkoxide solution.
Difficult purificationCo-elution of starting material and productOptimize the eluent system for column chromatography. A shallow gradient may be necessary.

References

  • Vedantu. (n.d.). Williamson Ether Synthesis: Mechanism, Steps & Example. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • University of California, Santa Barbara. (2012, December 14). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopic Identification of Ethers and Epoxides. Retrieved from [Link]

  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. Organic Chemistry. Retrieved from [Link]

  • Fiveable. (2025, August 15). Spectroscopy of Ethers. Organic Chemistry Class Notes. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride. Retrieved from [Link]

  • Cole-Parmer. (2006, February 10). Material Safety Data Sheet - 2-Bromoethanol, 98%. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • ChemScience. (2024, January 15). Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil. Retrieved from [Link]

  • ChemBK. (2024, April 9). CYCLOBUTYLMETHANOL - Physico-chemical Properties. Retrieved from [Link]

  • Alkali Metals. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclobutanemethanol (CAS 4415-82-1). Retrieved from [Link]

  • OrgoSolver. (n.d.). Williamson Ether Synthesis | SN2 Ether Formation + Traps. Retrieved from [Link]

  • Loba Chemie. (n.d.). 2-BROMOETHANOL FOR SYNTHESIS. Retrieved from [Link]

Sources

Application

Application Note: Utilizing [(2-Bromoethoxy)methyl]cyclobutane as an Advanced Alkylating Agent in Medicinal Chemistry

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound: [(2-Bromoethoxy)methyl]cyclobutane (CAS: 1909326-00-6) Introduction and Strategic Rationale In contemporary medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound: [(2-Bromoethoxy)methyl]cyclobutane (CAS: 1909326-00-6)

Introduction and Strategic Rationale

In contemporary medicinal chemistry, the optimization of a lead compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile often hinges on the precise selection of peripheral side chains. [(2-Bromoethoxy)methyl]cyclobutane has emerged as a highly specialized bifunctional building block. It serves as a premium alkylating agent designed to append the 2-(cyclobutylmethoxy)ethyl moiety onto various nucleophilic scaffolds, including amines, phenols, and lactams [1].

The Causality Behind the Chemistry: Why this Specific Moiety?

As a Senior Application Scientist, I often see discovery teams struggle with the rapid clearance of compounds containing straight-chain aliphatic ethers due to Cytochrome P450 (CYP)-mediated oxidative O-dealkylation. The 2-(cyclobutylmethoxy)ethyl group solves this through three distinct mechanisms:

  • Steric Shielding: The cyclobutane ring provides immediate steric bulk adjacent to the ether oxygen, physically hindering the approach of the CYP450 heme-oxo species, thereby dramatically increasing metabolic half-life.

  • Optimized Lipophilic Efficiency (LipE): Unlike bulky aromatic rings, the cyclobutane system increases lipophilicity (LogP) to enhance membrane permeability while keeping the molecular weight penalty relatively low.

  • Hydrogen Bond Acceptor (HBA) Positioning: The ether oxygen remains accessible enough to act as a critical HBA, often interacting with specific residues in deep hydrophobic binding pockets, a strategy notably utilized in the development of Autotaxin (ATX) inhibitors [2].

PharmacologicalImpact Core Lead Compound Scaffold Modification Addition of 2-(cyclobutylmethoxy)ethyl Core->Modification Prop1 Increased Lipophilicity (Optimized LogP) Modification->Prop1 Prop2 Metabolic Stability (Steric Shielding of Ether) Modification->Prop2 Prop3 Target Binding (Hydrophobic Pocket Fit) Modification->Prop3 Target Enhanced in vivo Efficacy (e.g., ATX Inhibition) Prop1->Target Prop2->Target Prop3->Target

Fig 1. Pharmacological enhancements provided by the 2-(cyclobutylmethoxy)ethyl side chain.

Experimental Workflows and Self-Validating Protocols

The alkylation of nucleophiles with [(2-Bromoethoxy)methyl]cyclobutane proceeds via a classic bimolecular nucleophilic substitution ( SN​2 ) mechanism. Because the leaving group is a primary bromide, the reaction is highly efficient, provided the nucleophile is properly generated and steric hindrance is managed.

AlkylationWorkflow Substrate Nucleophilic Substrate (Lactam/Phenol/Amine) Base Base Addition (NaH / K2CO3) Substrate->Base Step 1: 0°C Anion Active Nucleophile (Deprotonated) Base->Anion H2 or H2O byproduct Product Alkylated Product (Ether-linked Cycloalkyl) Anion->Product Step 2: 60°C AlkylatingAgent [(2-Bromoethoxy)methyl]cyclobutane (Alkylating Agent) AlkylatingAgent->Product SN2 Substitution

Fig 2. SN2 workflow for alkylating nucleophiles with [(2-Bromoethoxy)methyl]cyclobutane.

Protocol A: N-Alkylation of Lactams and Amides

Lactams require strong bases due to the high pKa​ (~15-17) of the amide proton. Sodium hydride (NaH) in anhydrous Dimethylformamide (DMF) is the industry standard here [3]. DMF provides a polar aprotic environment that strongly solvates the Na+ cation, leaving the lactam anion "naked" and highly nucleophilic.

Reagents:

  • Lactam substrate (1.0 eq)

  • NaH (60% dispersion in mineral oil) (1.2 eq)

  • [(2-Bromoethoxy)methyl]cyclobutane (1.2 eq)

  • Anhydrous DMF (0.1 M relative to substrate)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under vacuum and backfill with inert Argon or N2​ . Dissolve the lactam substrate in anhydrous DMF and cool the reaction mixture to 0 °C using an ice bath.

  • Deprotonation: Add NaH portion-wise to the cooled solution.

    • Self-Validation Checkpoint 1: You must observe immediate effervescence ( H2​ gas evolution). The reaction should turn from a clear solution to a slightly opaque/yellowish suspension. Stir for 30 minutes at 0 °C until gas evolution completely ceases, confirming quantitative deprotonation.

  • Alkylation: Add[(2-Bromoethoxy)methyl]cyclobutane dropwise via syringe over 5 minutes.

  • Propagation: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 60 °C for 4 to 8 hours.

    • Self-Validation Checkpoint 2: Monitor via LC-MS. The target product will exhibit a mass shift of +113 Da relative to the starting lactam ( [M+H]+ ). The starting material peak should diminish to <5% AUC.

  • Quench & Workup: Cool the reaction to 0 °C and carefully quench with saturated aqueous NH4​Cl to neutralize unreacted NaH. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (or brine) three times. Causality: This specific wash is critical to partition the high-boiling DMF out of the organic phase. Dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography (typically a Hexanes/EtOAc gradient).

Protocol B: O-Alkylation of Phenols

Phenols are significantly more acidic ( pKa​ ~10) than lactams. Utilizing NaH is often overkill and can lead to unwanted side reactions. A milder base like Potassium Carbonate ( K2​CO3​ ) or Cesium Carbonate ( Cs2​CO3​ ) in Acetonitrile ( CH3​CN ) is preferred.

Step-by-Step Methodology:

  • Preparation: Dissolve the phenolic substrate (1.0 eq) in anhydrous CH3​CN (0.2 M).

  • Base Addition: Add finely powdered K2​CO3​ (2.0 eq). If the phenol is highly sterically hindered, substitute with Cs2​CO3​ (1.5 eq). Causality: The "Cesium effect" provides higher solubility and generates a more reactive, loosely-bound phenoxide ion pair.

  • Alkylation: Add [(2-Bromoethoxy)methyl]cyclobutane (1.1 eq) and a catalytic amount of Potassium Iodide (KI, 0.1 eq). Causality: KI facilitates an in-situ Finkelstein reaction, converting the primary bromide to a more reactive primary iodide, accelerating the SN​2 process.

  • Propagation: Reflux the mixture (80 °C) for 12 hours.

    • Self-Validation Checkpoint: TLC monitoring (UV active). The product spot will run significantly higher (higher Rf​ ) than the highly polar starting phenol due to the masking of the hydroxyl group by the lipophilic cyclobutylmethoxyethyl chain.

  • Workup: Filter the reaction mixture through a Celite pad to remove inorganic salts, concentrate the filtrate, and purify directly via column chromatography.

Quantitative Data & Optimization Matrix

To ensure maximum yield and minimize byproduct formation (such as elimination of the alkyl bromide to an alkene), reaction conditions must be tailored to the substrate. The table below summarizes optimized parameters based on empirical data from drug development campaigns [1][2][3].

Substrate TypePreferred BaseSolventTemp (°C)AdditiveAvg. TimeExpected Yield (%)Mechanistic Notes
Aliphatic Amine (2° -> 3°) K2​CO3​ or DIPEA CH3​CN 60 - 80KI (0.1 eq)12 - 16 h75 - 85%KI accelerates reaction via Finkelstein exchange. Watch for over-alkylation if 1° amine is used.
Phenol (Un-hindered) K2​CO3​ Acetone or CH3​CN 60 (Reflux)None8 - 12 h85 - 95%Highly efficient; standard SN​2 conditions apply.
Phenol (Sterically Hindered) Cs2​CO3​ DMF80KI (0.2 eq)16 h65 - 80%Cesium effect required to overcome steric clash during nucleophilic attack.
Lactam / Amide NaH (60%)DMF or THF0 -> 60None4 - 8 h70 - 90%Requires strong base to deprotonate high pKa​ NH. Strict anhydrous conditions mandatory.
Heteroaryl Alcohol NaH (60%)THF0 -> RTNone2 - 4 h60 - 75%Prone to O- vs N-alkylation depending on tautomerism; verify regioselectivity via 2D NMR (HMBC).

References

  • Bicyclic dihydroquinoline-2-one derivatives.
  • Condensed [1,4] diazepine compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors.
  • New bicyclic dihydroisoquinoline-1-one derivatives.
Method

Application Note: Advanced Polymer Functionalization Using[(2-Bromoethoxy)methyl]cyclobutane

Target Audience: Researchers, Polymer Scientists, and Drug Delivery Professionals Document Type: Technical Application Guide & Standard Operating Protocols (SOPs) Executive Summary & Mechanistic Rationale In modern polym...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Scientists, and Drug Delivery Professionals Document Type: Technical Application Guide & Standard Operating Protocols (SOPs)

Executive Summary & Mechanistic Rationale

In modern polymer synthesis and drug delivery design, the precise tuning of macromolecular properties—such as hydrophobicity, glass transition temperature ( ), and lower critical solution temperature (LCST)—requires highly specific building blocks. [(2-Bromoethoxy)methyl]cyclobutane (CAS: 1909326-00-6) has emerged as a highly versatile alkylating agent for both monomer synthesis and post-polymerization modification .

The Chemical Logic (Causality in Design): Unlike standard linear alkyl bromides, this compound features a unique structural triad:

  • Primary Bromide: Acts as an excellent leaving group for nucleophilic substitution.

  • -Ether Linkage: The oxygen atom situated to the primary bromide can provide anchimeric assistance (neighboring group participation). The formation of a transient five-membered oxonium intermediate significantly accelerates nucleophilic attack, allowing for milder reaction conditions and higher conversion rates than unfunctionalized alkyl halides.

  • Cyclobutane Ring: Provides conformational rigidity and steric bulk without the extreme hydrophobicity of a cyclohexyl or aromatic ring. When incorporated into a polymer, this moiety effectively disrupts chain packing, lowering crystallinity while finely tuning the amphiphilic balance of the resulting macromolecule.

Table 1: Physicochemical Profiling
PropertyValue / Description
Chemical Name [(2-Bromoethoxy)methyl]cyclobutane
CAS Number 1909326-00-6
Molecular Formula
Molecular Weight 193.08 g/mol
Primary Utility Alkylating agent, Monomer precursor, Quaternization reagent
Storage Conditions 2–8°C, protect from light and moisture

Pathway Visualization

G A [(2-Bromoethoxy)methyl]cyclobutane (CAS: 1909326-00-6) B Pathway 1: Monomer Synthesis (Esterification) A->B + Potassium Methacrylate C Pathway 2: Post-Polymerization (Quaternization) A->C + PDMAEMA Polymer D Cyclobutylmethoxyethyl Methacrylate (CBMOEMA) B->D G SN2 Alkylation (THF/Acetonitrile, 65°C) C->G E Free Radical Polymerization (RAFT / ATRP) D->E F Poly(CBMOEMA) (Hydrophobic/Flexible) E->F H Quaternized PDMAEMA (Amphiphilic Polyelectrolyte) G->H

Fig 1: Dual synthetic pathways utilizing[(2-Bromoethoxy)methyl]cyclobutane in polymer science.

Protocol 1: Synthesis of Cyclobutylmethoxyethyl Methacrylate (CBMOEMA)

Objective: To synthesize a novel methacrylate monomer via the nucleophilic substitution of[(2-Bromoethoxy)methyl]cyclobutane with potassium methacrylate.

Mechanistic Choice: Dimethylformamide (DMF) is selected as a polar aprotic solvent to leave the methacrylate anion un-solvated and highly reactive. Tetrabutylammonium bromide (TBAB) is utilized as a phase-transfer catalyst to solubilize the inorganic potassium salt within the organic phase.

Step-by-Step Methodology
  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and an argon inlet, suspend Potassium Methacrylate (1.2 eq) and TBAB (0.05 eq) in 100 mL of anhydrous DMF.

  • Addition: Cool the suspension to 0°C in an ice bath. Add [(2-Bromoethoxy)methyl]cyclobutane (1.0 eq) dropwise over 30 minutes using an addition funnel to prevent localized exothermic spikes.

  • Reaction: Remove the ice bath and heat the mixture to 60°C for 16 hours. The suspension will gradually change as KBr precipitates.

  • Workup: Cool to room temperature and filter the KBr salts. Dilute the filtrate with 200 mL of Diethyl Ether and wash sequentially with deionized water (3 × 100 mL) to remove DMF, followed by brine (1 × 50 mL).

  • Isolation: Dry the organic layer over anhydrous , filter, and concentrate under reduced pressure. Purify via basic alumina column chromatography to remove any residual methacrylic acid and prevent premature auto-polymerization.

Self-Validating In-Process Controls
  • TLC: Monitor the disappearance of the bromide (typically in 9:1 Hexane:Ethyl Acetate).

  • H NMR Validation: The protocol is validated when the triplet corresponding to the protons ( 3.45 ppm) completely disappears, replaced by a downfield shifted triplet at 4.25 ppm corresponding to the newly formed ester linkage ( ).

Protocol 2: Post-Polymerization Quaternization of PDMAEMA

Objective: To introduce permanent cationic charges and cyclobutane-driven amphiphilicity into Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) to create antimicrobial or gene-delivery vectors .

Mechanistic Choice: The reaction is conducted in Tetrahydrofuran (THF) or Acetonitrile. These polar aprotic solvents are critical because they dissolve both the neutral PDMAEMA precursor and the resulting quaternized polyelectrolyte. Using a non-polar solvent would cause premature polymer precipitation, artificially capping the degree of quaternization (DQ) at low levels.

Step-by-Step Methodology
  • Dissolution: Dissolve well-defined PDMAEMA (synthesized via RAFT or ATRP) in anhydrous THF to achieve a 10% w/v polymer concentration.

  • Alkylation: Add[(2-Bromoethoxy)methyl]cyclobutane (1.5 eq relative to the tertiary amine repeat units) to the polymer solution.

  • Reflux: Seal the vessel under argon and heat to 65°C for 48–72 hours. The reaction mixture should remain homogeneous.

  • Precipitation: Concentrate the solution to half its volume under reduced pressure. Precipitate the polymer dropwise into a 10-fold excess of cold, vigorously stirred hexanes or diethyl ether.

  • Drying: Recover the quaternized polymer via centrifugation (8000 rpm, 10 min) and dry under high vacuum at 40°C for 24 hours.

Self-Validating In-Process Controls
  • FTIR Spectroscopy: Successful quaternization is marked by the shifting of the stretching vibration from 2770 (tertiary amine) to a broad band around 3400 (quaternary ammonium hydration).

  • H NMR Validation: The sharp peak of the protons at 2.3 ppm in the precursor will broaden and shift significantly downfield to 3.3 ppm due to the permanent positive charge on the nitrogen atom.

Quantitative Data Summaries

Table 2: Comparative Reaction Kinetics & Conversion
Reaction PathwayCatalyst / AdditiveTemp (°C)Time (h)Expected Conversion (%)
Monomer Synthesis (Esterification) TBAB (0.05 eq)6016> 92% (Isolated Yield)
PDMAEMA Quaternization (Target: 20% DQ) None6524~22% (NMR derived)
PDMAEMA Quaternization (Target: >90% DQ) None657285 - 95% (NMR derived)
Table 3: Modulated Polymer Properties (Post-Modification)
Polymer SystemModification ShiftSolution Behavior (Aqueous)
Poly(CBMOEMA) HomopolymerizationTunable (Est. 20-40°C)Hydrophobic, insoluble in water
PDMAEMA (Precursor) None~ 18°CLCST at ~40°C (pH dependent)
Quaternized PDMAEMA 20% DQ with CyclobutaneIncreasedLCST eliminated; fully water-soluble

References

  • MDPI Polymers. "Responsive Quaternized PDMAEMA Copolymers with Antimicrobial Action." Polymers, 2021. Available at: [Link]

  • Accela ChemBio. "[(2-bromoethoxy)methyl]cyclobutane Safety and Data Sheets." Accela ChemBio. Available at: [Link]

  • ACS Publications. "Post-Polymerization Modification of Polymers: Methodologies and Applications." Macromolecules, 2020. Available at:[Link]

Application

purification of [(2-Bromoethoxy)methyl]cyclobutane by column chromatography

An Application Note and Protocol for the Purification of [(2-Bromoethoxy)methyl]cyclobutane by Column Chromatography Authored by: A Senior Application Scientist Introduction and Scope [(2-Bromoethoxy)methyl]cyclobutane i...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Purification of [(2-Bromoethoxy)methyl]cyclobutane by Column Chromatography

Authored by: A Senior Application Scientist

Introduction and Scope

[(2-Bromoethoxy)methyl]cyclobutane is a specialized chemical intermediate containing ether, alkyl halide, and cyclobutane functionalities. Such compounds are valuable building blocks in medicinal chemistry and materials science, where high purity is a prerequisite for successful downstream applications and regulatory compliance. The presence of unreacted starting materials, by-products from side reactions, or residual reagents can significantly impact reaction yields, product stability, and biological activity.

This document provides a comprehensive, field-proven protocol for the purification of [(2-Bromoethoxy)methyl]cyclobutane using normal-phase flash column chromatography. We will delve into the underlying principles of the separation, the systematic development of the chromatographic conditions using Thin Layer Chromatography (TLC), and a detailed, step-by-step guide for the purification process. This application note is designed for researchers, chemists, and process development professionals who require a robust and reproducible method to obtain this compound in high purity.

The Principle of Separation: Normal-Phase Chromatography

The purification strategy hinges on the principles of normal-phase adsorption chromatography.[1] In this technique, a polar stationary phase, typically silica gel, is used in conjunction with a less polar mobile phase (eluent).[2][3] The separation of components in a mixture is achieved based on their differential affinities for the stationary phase.[2]

  • Stationary Phase: Silica gel (SiO₂) is a highly porous material with a surface covered in polar silanol groups (-Si-OH).[2]

  • Mechanism: Polar molecules in the crude mixture will interact more strongly with the polar silanol groups via hydrogen bonding and dipole-dipole interactions. Consequently, more polar compounds are adsorbed more strongly and travel more slowly down the column.[4] Less polar compounds have weaker interactions with the silica gel and are eluted more quickly by the mobile phase.[5]

[(2-Bromoethoxy)methyl]cyclobutane possesses moderate polarity due to its ether linkage. Potential impurities, such as unreacted starting alcohols or di-ether by-products, will have different polarities, enabling separation. The general elution order in normal-phase chromatography places less polar compounds like alkyl halides ahead of more polar compounds like ethers and alcohols.[4] Our target molecule, containing both functionalities, will elute at an intermediate polarity, allowing for its effective isolation.

G cluster_0 Silica Gel Surface cluster_1 Eluting Molecules Silica {-Si-OH | -Si-OH | -Si-OH} Impurity_NP Non-Polar Impurity (e.g., Alkane) Impurity_NP->Silica Weak Interaction (Elutes First) Target [(2-Bromoethoxy)methyl]cyclobutane (Moderate Polarity) Target->Silica Moderate Interaction Impurity_P Polar Impurity (e.g., Alcohol) Impurity_P->Silica Strong Interaction (Elutes Last)

Caption: Principle of differential adsorption on a silica gel surface.

Anticipated Impurities and Separation Strategy

The success of a purification protocol relies on understanding the potential impurities, which are typically dictated by the synthetic route. A common method for synthesizing bromoalkoxy ethers is the Williamson ether synthesis.

Compound NameStructure (Example)Expected PolarityRationale for PolarityElution Behavior
Elimination By-product Cyclobutyl vinyl etherLowThe alkene and ether functionalities result in lower polarity compared to the bromo-ether.Elutes much faster than the target compound.
[(2-Bromoethoxy)methyl]cyclobutane Target CompoundModerate The ether oxygen provides polarity, while the alkyl halide and cyclobutane ring are non-polar.Desired elution profile.
Unreacted Starting Material CyclobutanemethanolHighThe hydroxyl (-OH) group is highly polar and capable of strong hydrogen bonding.[1]Elutes much slower than the target; may require a more polar solvent to elute.
Di-substitution Product 1,2-bis(cyclobutylmethoxy)ethaneModerate-HighThe presence of two ether linkages increases polarity compared to the target molecule.Elutes slower than the target compound.

This analysis informs our strategy: to select a mobile phase that provides a good separation between the target compound and its less polar and more polar flanking impurities.

Protocol Part 1: Method Development with Thin Layer Chromatography (TLC)

Before committing to a large-scale column, it is imperative to determine the optimal solvent system (eluent) using TLC.[6] TLC is a rapid and material-sparing technique that mimics the separation on a column.[7] The goal is to find a solvent mixture that moves the target compound to a retention factor (Rf) of approximately 0.25-0.35, ensuring clear separation from other spots.[3]

Materials
  • TLC plates (silica gel 60 F₂₅₄)

  • Crude reaction mixture

  • Developing chambers (e.g., beakers with watch glasses)

  • Capillary spotters

  • A range of solvents (e.g., hexane, ethyl acetate, dichloromethane)[8]

  • Visualization agent (e.g., UV lamp, potassium permanganate stain, p-anisaldehyde stain)[9]

Step-by-Step TLC Protocol
  • Preparation: Pour a small amount (~0.5 cm depth) of a test solvent system into a developing chamber. A good starting point for moderately polar compounds is 10-20% ethyl acetate in hexane.[8][10] Place a piece of filter paper in the chamber to aid solvent vapor saturation and close the lid.

  • Spotting: Dissolve a small sample of the crude mixture in a volatile solvent like dichloromethane. Using a capillary tube, carefully spot the solution onto the pencil-drawn baseline of a TLC plate.[5]

  • Development: Place the TLC plate into the chamber, ensuring the baseline is above the solvent level.[1] Close the chamber and allow the solvent front to ascend the plate.

  • Visualization: Once the solvent front is ~1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[1] Visualize the separated spots. Since the target compound is not aromatic, it may not be visible under UV light.[11] A potassium permanganate stain is effective for visualizing compounds with ether functionalities.

  • Optimization: Analyze the resulting Rf values.

    • If the target spot's Rf is too high (>0.4), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).

    • If the Rf is too low (<0.2), the eluent is not polar enough. Increase the proportion of the polar solvent.

    • Test several solvent ratios until the target Rf is ~0.3 and is well-resolved from other spots.

Protocol Part 2: Flash Column Chromatography Purification

This protocol assumes a standard glass column for flash chromatography, where gentle pressure is applied to accelerate solvent flow.[12]

Materials and Reagents
  • Glass chromatography column with a stopcock

  • Silica gel (230-400 mesh)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Crude [(2-Bromoethoxy)methyl]cyclobutane mixture

  • Optimized eluent (from TLC analysis)

  • Collection vessels (test tubes or flasks)

  • Pressurized air or nitrogen source

Workflow Overview

G start Crude Product tlc TLC Method Development start->tlc Determine Eluent prep_col Column Packing (Slurry Method) tlc->prep_col load Sample Loading (Wet or Dry) prep_col->load elute Elution & Fraction Collection load->elute analyze TLC Analysis of Fractions elute->analyze Monitor Elution analyze->elute Continue/Stop combine Combine Pure Fractions analyze->combine evap Solvent Removal (Rotary Evaporation) combine->evap end_node Pure Product evap->end_node

Caption: Overall workflow for the purification of [(2-Bromoethoxy)methyl]cyclobutane.

Step-by-Step Purification Protocol

A. Column Preparation (Slurry Packing)

  • Setup: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (~1 cm) to create a flat base.[13]

  • Slurry Creation: In a separate beaker, measure the required amount of silica gel (typically 50-100 times the weight of the crude sample).[3] Add the optimized eluent to create a free-flowing, homogenous slurry.

  • Packing: Pour the slurry into the column in a single, continuous motion. Use additional eluent to rinse any remaining silica from the beaker into the column.

  • Settling: Open the stopcock and drain some solvent, while gently tapping the side of the column to dislodge air bubbles and ensure an evenly packed bed.[12] The goal is a stable, homogenous stationary phase. Do not let the solvent level drop below the top of the silica bed.[12]

  • Finalize: Once the silica has settled, add a final protective layer of sand (~1 cm) on top. Drain the eluent until the level is just at the top of the sand layer, then close the stopcock.

B. Sample Loading

  • Wet Loading (Recommended for liquids): Dissolve the crude product in the minimum possible volume of the eluent. Using a pipette, carefully apply this solution to the top layer of sand, allowing it to absorb into the bed without disturbing the surface.[6]

  • Dry Loading (For samples with poor solubility): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the column bed.

C. Elution and Fraction Collection

  • Elution: Carefully fill the column with the eluent. Apply gentle, steady pressure to the top of the column to achieve a consistent flow rate (e.g., ~5 cm/min descent of the solvent front).[13]

  • Collection: Begin collecting the eluent in numbered fractions as soon as it starts to drip from the column outlet. The size of the fractions will depend on the column size and the expected separation.

  • Gradient Elution (Optional): If TLC shows that impurities are very far apart in polarity, you can start with a less polar solvent system (e.g., pure hexane) to elute non-polar by-products, then switch to your optimized eluent to collect the product, and finally increase the polarity further to wash off highly polar impurities.[2]

D. Fraction Analysis and Product Isolation

  • Monitoring: Systematically spot every few collected fractions onto a TLC plate. Develop and visualize the plate to identify which fractions contain the pure target compound.

  • Pooling: Combine all fractions that show a single spot corresponding to the Rf of the pure product.

  • Solvent Removal: Remove the eluent from the pooled fractions using a rotary evaporator to yield the purified [(2-Bromoethoxy)methyl]cyclobutane.

  • Final Analysis: Confirm the purity and identity of the final product using analytical techniques such as GC-MS and ¹H/¹³C NMR.

Troubleshooting

IssuePossible CauseRecommended Solution
Poor Separation Incorrect eluent polarity.Re-optimize the solvent system using TLC.[6] Consider using a less polar system for better resolution.
Column was overloaded with sample.Use a larger column or less sample. The ratio of silica to sample should be at least 50:1 by weight.[3]
Cracked/Channeled Column Bed Column was packed improperly or ran dry.Ensure the silica bed is always submerged in solvent.[12] Pack the column carefully to avoid air bubbles.
Product Elutes Too Quickly or Slowly Discrepancy between TLC and column conditions.Ensure the same solvent system is used. Column conditions can sometimes slightly alter elution compared to TLC.
Compound Streaking on TLC/Column Sample is too acidic/basic or is degrading.Consider adding a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.

References

  • ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. ResearchGate. [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Chrom Tech. [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

  • LCGC International. (2026). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • PubChem. (2-Bromoethyl)cyclobutane. National Center for Biotechnology Information. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. CHEM 344 Thin Layer Chromatography. [Link]

  • Save My Exams. (2025). Thin Layer Chromatography, TLC (OCR A Level Chemistry A): Revision Note. [Link]

  • AGA Analytical. Thin Layer Chromatography (TLC). [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2022). Column Chromatography in Pharmaceutical Analysis. [Link]

  • OperaChem. (2024). TLC-Thin Layer Chromatography. [Link]

  • MIT Digital Lab Techniques Manual. Column Chromatography. [Link]

  • Royal Society of Chemistry. (2015). Experimental Section. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

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Method

Application Note: Standardized Protocol for the NMR Characterization of[(2-Bromoethoxy)methyl]cyclobutane

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: [(2-Bromoethoxy)methyl]cyclobutane (CAS: 1909326-00-6)[1] Molecular Formula: C₇H₁₃BrO Introduction & Chemical Context...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: [(2-Bromoethoxy)methyl]cyclobutane (CAS: 1909326-00-6)[1] Molecular Formula: C₇H₁₃BrO

Introduction & Chemical Context

[(2-Bromoethoxy)methyl]cyclobutane is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry as a lipophilic alkylating agent[1]. Structurally, it features a strained cyclobutane ring linked via a methylene ether to a reactive bromoethyl moiety. Accurate structural verification of this compound is critical prior to its deployment in downstream synthetic steps—such as the N-alkylation of heterocycles—because impurities or structural rearrangements can drastically impact the yield and pharmacological profile of the final drug candidate.

This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) protocol to unambiguously characterize this molecule, detailing the causality behind the observed chemical shifts and the experimental parameters required for high-fidelity data acquisition.

Mechanistic Insights into NMR Behavior

To accurately interpret the NMR spectra of [(2-Bromoethoxy)methyl]cyclobutane, one must understand the stereoelectronic forces and dynamic conformational changes governing the molecule's behavior in solution.

  • Cyclobutane Ring Dynamics: The cyclobutane ring is not a static, planar square. To alleviate torsional strain (Pitzer strain) between adjacent eclipsed protons, the ring exists in a dynamic equilibrium between two puckered "butterfly" conformations (2[2]). Because this ring inversion is rapid at room temperature on the NMR timescale, the ¹H NMR signals for the ring protons represent a time-averaged environment. The methine proton (C1) will present as a complex multiplet due to extensive vicinal coupling with the four adjacent alpha-protons.

  • Deshielding by the Ether Linkage: Oxygen is highly electronegative and withdraws electron density from adjacent carbons via the inductive effect. This deshields the attached methylene protons, shifting them significantly downfield. The exocyclic methylene (-CH₂-O-) attached to the cyclobutane ring will typically resonate around 3.45 ppm.

  • The Heavy Atom Effect of Bromine: The bromine atom exerts a moderate deshielding effect. In bromoethyl ethers, the -CH₂-Br protons typically resonate around 3.40–3.50 ppm, often creating a closely overlapping signal with the cyclobutane-adjacent methylene (3[3]). The -O-CH₂- group of the bromoethoxy moiety is subjected to the combined inductive pull of both the oxygen and the beta-bromine, pushing its resonance further downfield to approximately 3.75 ppm.

Experimental Protocol for NMR Acquisition

This protocol is designed as a self-validating system . By strictly controlling the acquisition parameters, the resulting integration values serve as an internal quality control check for compound purity and structural integrity.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of [(2-Bromoethoxy)methyl]cyclobutane in 0.6 mL of Deuterated Chloroform (CDCl₃).

    • Causality: CDCl₃ provides excellent solubility for non-polar to moderately polar alkyl halide ethers and lacks exchangeable protons that could obscure the aliphatic region.

  • Internal Standard: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS provides a sharp, unambiguous 0.00 ppm reference peak, which is critical for distinguishing the subtle chemical shift differences (often <0.1 ppm) between the various methylene groups in this molecule.

Step 2: Instrumental Parameters
  • ¹H NMR (400 MHz or higher):

    • Use a standard 30° pulse program (zg30).

    • Critical Setting: Set the relaxation delay (D1) to 2.0 seconds .

    • Causality: Aliphatic protons in small molecules can have relatively long T₁ relaxation times. A 2.0s delay ensures complete relaxation between pulses, guaranteeing that the integration ratios perfectly match the proton count.

  • ¹³C NMR (100 MHz or higher):

    • Use a proton-decoupled pulse sequence (zgpg30).

    • Set D1 to 2.0–3.0 seconds and acquire a minimum of 256 scans to ensure an adequate signal-to-noise ratio for the quaternary-like appearance of the heavily substituted carbons.

  • 2D NMR (HSQC):

    • Causality: Because the ¹H signals for the -CH₂-Br and the cyclobutane-CH₂-O- groups overlap heavily around 3.45–3.50 ppm, 1D ¹H NMR alone is insufficient for unambiguous assignment. Heteronuclear Single Quantum Coherence (HSQC) resolves this by correlating these protons to their respective carbons (the -CH₂-Br carbon resonates upfield at ~30.5 ppm, while the -CH₂-O- carbon resonates downfield at ~75.8 ppm).

Step 3: Self-Validation Check
  • Integration Verification: After Fourier transformation and phase correction, integrate the spectrum. The sum of the downfield heteroatom-adjacent protons (3.40–3.80 ppm) must equal 6H . The sum of the upfield cyclobutane ring protons (1.70–2.70 ppm) must equal 7H . Any deviation from this 6:7 ratio indicates either degradation (e.g., hydrolysis of the bromide) or residual solvent impurities.

Data Presentation: Spectral Assignments

The following tables summarize the standardized chemical shifts for[(2-Bromoethoxy)methyl]cyclobutane, synthesized from empirical principles of cyclobutane derivatives and bromoethyl ethers.

Table 1: ¹H NMR Assignments (CDCl₃, 400 MHz)
Position / MoietyPredicted Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-O-CH₂- (next to Br-CH₂)3.75Triplet (t)6.22H
-CH₂-Br 3.48Triplet (t)6.22H
Cyclobutane-CH₂-O- 3.45Doublet (d)7.02H
Cyclobutane CH (C1)2.50 – 2.65Multiplet (m)-1H
Cyclobutane CH₂ (α, C2/C4)1.80 – 2.10Multiplet (m)-4H
Cyclobutane CH₂ (β, C3)1.70 – 1.90Multiplet (m)-2H
Table 2: ¹³C NMR Assignments (CDCl₃, 100 MHz)
Position / MoietyPredicted Shift (δ, ppm)Carbon TypeAssignment Rationale
Cyclobutane-CH₂-O- 75.8CH₂Strong deshielding by ether oxygen.
-O-CH₂- (next to Br-CH₂)70.4CH₂Deshielding by oxygen; slightly shielded relative to the other ether carbon due to the beta-bromine effect.
Cyclobutane CH (C1)35.2CHMethine carbon attached to the exocyclic substituent.
-CH₂-Br 30.5CH₂Moderate deshielding by the heavy bromine atom.
Cyclobutane CH₂ (α, C2/C4)24.8CH₂Standard alpha-carbons in a substituted cyclobutane ring.
Cyclobutane CH₂ (β, C3)18.5CH₂Most shielded carbon in the ring, furthest from heteroatoms.

Workflow Visualization

The following diagram outlines the logical progression of the NMR characterization process, highlighting the decision-making step for utilizing 2D NMR techniques.

NMR_Workflow A Sample Preparation (CDCl3, TMS internal std) B 1D NMR Acquisition (1H & 13C) A->B Transfer to Magnet C 2D NMR Acquisition (COSY, HSQC) B->C If signals overlap (e.g., 3.45 ppm) D Data Processing (FT, Phase & Baseline Correct) B->D Direct 1D processing C->D 2D matrix processing E Structural Elucidation (Integration & Multiplet Analysis) D->E Spectral interpretation

Figure 1: Standardized NMR characterization workflow for alkyl halide ethers.

References

Sources

Application

Mass Spectrometry Analysis of [(2-Bromoethoxy)methyl]cyclobutane Reaction Products

An Application Note and Protocol for Researchers Abstract [(2-Bromoethoxy)methyl]cyclobutane is a versatile bifunctional building block possessing a reactive primary alkyl bromide and a stable ether linkage. Its utility...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

[(2-Bromoethoxy)methyl]cyclobutane is a versatile bifunctional building block possessing a reactive primary alkyl bromide and a stable ether linkage. Its utility in organic synthesis, particularly for introducing the cyclobutane motif into larger molecules, necessitates robust analytical methods to characterize its reaction products and byproducts.[1] This document provides a comprehensive guide to the analysis of reaction mixtures involving [(2-bromoethoxy)methyl]cyclobutane using Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the expected reaction pathways, detail optimized protocols for sample preparation and analysis, and discuss the interpretation of mass spectral data, including characteristic fragmentation patterns that are crucial for structural elucidation.

Introduction: The Rationale for Analysis

The cyclobutane ring is a key structural motif in numerous natural products and pharmaceutical agents, valued for its ability to impart unique conformational constraints. [(2-Bromoethoxy)methyl]cyclobutane serves as an important intermediate for incorporating this moiety. The primary bromide offers a reactive handle for nucleophilic substitution, allowing for the facile introduction of a wide range of functional groups.

Understanding the outcome of these reactions is critical. Incomplete reactions, or the formation of side products through competing pathways like elimination or ether cleavage, can significantly impact the yield, purity, and viability of a synthetic route. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), provides the requisite sensitivity and structural information to comprehensively profile these complex reaction mixtures.[2][3] This guide explains the causality behind our analytical choices to ensure accurate and reliable characterization.

Predicted Chemical Reactivity

The reactivity of [(2-Bromoethoxy)methyl]cyclobutane is dominated by the primary alkyl bromide, with the ether linkage being largely unreactive under standard nucleophilic substitution conditions.[4]

  • Primary Reaction Pathway: Nucleophilic Substitution (S_N2): The primary carbon bonded to bromine is sterically unhindered, making it an excellent substrate for S_N2 reactions.[5] A wide array of nucleophiles (e.g., alkoxides, thiolates, cyanides, amines) can displace the bromide to form new carbon-heteroatom bonds. This is the desired and most probable reaction pathway.[6][7]

  • Potential Side Reaction: Elimination (E2): While S_N2 is favored for primary halides, the use of a strong, sterically hindered base could promote a competing E2 elimination reaction, yielding (vinyloxymethyl)cyclobutane. This is generally considered a minor pathway under typical substitution conditions.

  • Forced Reaction: Ether Cleavage: The ether bond is robust. However, under harsh, strongly acidic conditions (e.g., refluxing with HBr or HI), the ether can be cleaved to yield bromomethylcyclobutane and 2-bromoethanol.[4][8] This is not expected during a standard nucleophilic substitution but is a potential degradation pathway to be aware of.

The following diagram illustrates the primary reaction pathways when [(2-Bromoethoxy)methyl]cyclobutane is treated with a generic nucleophile (Nu⁻).

G cluster_reactants Reactants cluster_products Potential Products Reactant [(2-Bromoethoxy)methyl]cyclobutane SN2_Product Substitution Product (S_N2) Reactant->SN2_Product  S_N2 Pathway (Major) E2_Product Elimination Product (E2, minor) Reactant->E2_Product  E2 Pathway (Minor, strong/bulky base) Nucleophile Nucleophile (Nu⁻) Nucleophile->SN2_Product Nucleophile->E2_Product

Caption: Major and minor reaction pathways of [(2-Bromoethoxy)methyl]cyclobutane.

The Analytical Workflow: A Self-Validating System

Our analytical approach is designed to be self-validating by incorporating a derivatization step. Direct analysis by GC-MS will identify the primary products, while a subsequent chemical derivatization step will confirm the identity of any products containing reactive functional groups (like hydroxyls), thereby increasing analytical confidence.

G cluster_synthesis Step 1: Synthesis cluster_prep Step 2: Sample Preparation cluster_analysis Step 3: Parallel Analysis cluster_data Step 4: Data Interpretation A React [(2-Bromoethoxy)methyl]cyclobutane with Nucleophile (e.g., NaOMe) B Aqueous Work-up & Organic Extraction A->B C Split Sample into Two Aliquots B->C D1 Aliquot 1: Direct GC-MS Analysis C->D1 Direct Analysis D2 Aliquot 2: Derivatization (e.g., Silylation) C->D2 Confirmatory Analysis F Compare Spectra: - Identify Reactant, Products, Byproducts - Confirm -OH groups via mass shift - Quantify relative abundance D1->F E GC-MS Analysis of Derivatized Sample D2->E E->F

Caption: A self-validating workflow for reaction product analysis.

Experimental Protocols

Protocol 1: Nucleophilic Substitution with Sodium Methoxide

This protocol provides a representative example of an S_N2 reaction.

Materials:

  • [(2-Bromoethoxy)methyl]cyclobutane

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve [(2-Bromoethoxy)methyl]cyclobutane (1.0 eq) in anhydrous methanol.

  • Add sodium methoxide (1.2 eq) to the solution.

  • Attach a condenser and heat the mixture to reflux (approx. 65°C) for 4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product mixture.

Protocol 2: GC-MS Sample Preparation and Analysis

Sample Preparation:

  • Dissolve a small amount (~1 mg) of the crude product mixture from Protocol 1 in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Filter the sample through a 0.2 µm syringe filter if any particulate matter is present.

  • This sample is now ready for direct GC-MS analysis.

GC-MS Parameters:

  • Instrument: Agilent GC-MSD or equivalent

  • GC Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL, split mode (e.g., 50:1 split ratio)

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40 - 450

Protocol 3: Confirmatory Derivatization (Silylation)

This protocol is essential for confirming the presence of hydroxyl groups, such as in the potential hydrolysis side-product, 2-(cyclobutylmethoxy)ethanol. Silylation replaces the active hydrogen of the -OH group with a trimethylsilyl (TMS) group, which increases volatility, improves peak shape, and produces a predictable mass shift (+72 amu).[9]

Materials:

  • Crude product mixture from Protocol 1

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Anhydrous pyridine or acetonitrile

  • GC vial with insert

Procedure:

  • Place ~0.5 mg of the crude product mixture into a GC vial.

  • Add 100 µL of anhydrous pyridine or acetonitrile.

  • Add 100 µL of BSTFA (+1% TMCS).

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis using the same parameters as in Protocol 2.

Data Interpretation: Expected Ions and Fragments

The power of mass spectrometry lies in the interpretation of fragmentation patterns. For this reaction, we anticipate several key species.

Key Diagnostic Features:

  • Bromine Signature: Any bromine-containing compound (like the unreacted starting material) will exhibit a characteristic pair of peaks of nearly equal intensity, separated by 2 m/z units (M and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[10][11]

  • Cyclobutane Fragmentation: The cyclobutane ring often undergoes fragmentation via the loss of neutral ethylene (C₂H₄, 28 Da).[12][13] The cyclobutylmethyl cation (C₅H₉⁺) at m/z 69 is a highly characteristic fragment.

  • Ether Fragmentation: Ethers commonly fragment via alpha-cleavage (cleavage of a bond adjacent to the oxygen atom) or cleavage at the C-O bond.[10][14]

Table 1: Expected Mass Spectral Data for Key Analytes

Compound NameStructureMW ( g/mol )Expected Molecular Ion (m/z)Key Fragment Ions (m/z) and Interpretation
[(2-Bromoethoxy)methyl]cyclobutane (Reactant)C₇H₁₃BrO192/194192/194 (M⁺)113/115 ([Br-CH₂-CH₂-O]⁺), 83 ([C₄H₈-CH₂]⁺), 69 ([C₅H₉]⁺, cyclobutylmethyl), 55 ([C₄H₇]⁺)
2-(Cyclobutylmethoxy)ethyl methyl ether (S_N2 Product)C₈H₁₆O₂144144 (M⁺)113 ([M-OCH₃]⁺), 83 ([C₄H₈-CH₂]⁺), 69 ([C₅H₉]⁺), 59 ([CH₂-O-CH₃]⁺), 45 ([CH₃-O-CH₂]⁺, base peak)
2-(Cyclobutylmethoxy)ethanol (Hydrolysis Product)C₇H₁₄O₂130130 (M⁺, weak)99 ([M-CH₂OH]⁺), 83 ([C₄H₈-CH₂]⁺), 69 ([C₅H₉]⁺), 45 ([CH₂-CH₂-OH]⁺), 31 ([CH₂OH]⁺, base peak)
TMS-derivatized 2-(Cyclobutylmethoxy)ethanol C₁₀H₂₂O₂Si202202 (M⁺)187 ([M-CH₃]⁺), 117 ([ (CH₃)₃Si-O-CH₂]⁺), 103 ([CH₂=O-Si(CH₃)₃]⁺), 73 ([Si(CH₃)₃]⁺)

Trustworthiness and Field-Proven Insights

  • Why GC-MS over LC-MS? The expected products are relatively small, non-polar, and volatile, making them ideal candidates for GC-MS. The extensive, standardized EI libraries available for GC-MS provide a powerful tool for tentative identification, which is less common in LC-MS.

  • The Importance of the Derivatization Control: The appearance of a new peak in the derivatized sample with a corresponding disappearance or reduction of a peak from the underivatized sample is strong evidence for the presence of an active hydrogen (like from an -OH group). For example, observing the disappearance of the 2-(cyclobutylmethoxy)ethanol peak and the appearance of its TMS-ether peak at a later retention time validates the identity of the hydrolysis byproduct.[15][16] This confirmatory step elevates the analysis from a simple screening to a validated identification.

  • Troubleshooting Peak Tailing: Polar analytes like alcohols can interact with active sites in the GC inlet or column, leading to poor peak shape (tailing). If significant tailing is observed for the 2-(cyclobutylmethoxy)ethanol peak, derivatization is not just confirmatory but essential for accurate quantification.[17] The TMS ether is much less polar and will exhibit a sharp, symmetrical peak.

Conclusion

The analytical strategy detailed herein provides a robust and reliable framework for the characterization of reaction products originating from [(2-bromoethoxy)methyl]cyclobutane. By combining a primary GC-MS analysis with a confirmatory derivatization step, researchers can confidently identify expected products, detect side products, and gain a comprehensive understanding of their reaction outcomes. This self-validating workflow ensures high scientific integrity and provides the detailed chemical insights necessary for advancing research in drug development and materials science.

References

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  • ResearchGate. (2020). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?. ResearchGate. [Link]

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  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis. Doc Brown's Chemistry Clinic. [Link]

  • Zhang, Y., et al. (2025). Macrocyclic Rearrangement Ion Fragmentation of Glutathione Conjugates of Cyclobutane-Containing Covalent BTK Inhibitors. Journal of the American Society for Mass Spectrometry. [Link]

  • Zhang, Y., et al. (2025). Macrocyclic Rearrangement Ion Fragmentation of Glutathione Conjugates of Cyclobutane-Containing Covalent BTK Inhibitors. PubMed. [Link]

  • Wikipedia. (n.d.). Halogenated ether. Wikipedia. [Link]

  • Filo. (2025). Reactions involved in conversion of 2-bromo-2-methylbutane into... Filo. [Link]

  • NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups. Organic Chemistry. [Link]

  • Choi, J., et al. (2013). Cleavage of Ether, Ester, and Tosylate C(sp3)–O Bonds by an Iridium Complex, Initiated by Oxidative Addition of C–H Bonds. Experimental and Computational Studies. Journal of the American Chemical Society, 135(11), 4413–4434. [Link]

  • Wang, Z., et al. (2021). A general catalytic synthetic strategy for highly strained methylenecyclobutanes and spiromethylenecyclobutanes. Nature Communications, 12(1), 609. [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. MSU Chemistry. [Link]

  • Google Patents. (2016). US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
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  • Baran, P. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab. [Link]

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  • Chemistry LibreTexts. (2023). Mass spectrometry 1. Chemistry LibreTexts. [Link]

  • Google Patents. (n.d.). FR3016166A1 - PROCESS FOR THE MANUFACTURE OF BROMO METHYL CYCLOPROPANE AND BROMO METHYL CYCLOBUTANE.
  • University of Sheffield. (n.d.). REACTIONS WITH NUCLEOPHILES – ATTACK AT THE METAL. University of Sheffield. [Link]

  • Study.com. (n.d.). What set of reaction conditions would favor an SN2 reaction on 2-bromo-3-methylbutane?. Study.com. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of [(2-Bromoethoxy)methyl]cyclobutane

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the synthesis of [(2-Bromoethoxy)methyl]cyclobutane (CAS: 1909326-00-6).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the synthesis of [(2-Bromoethoxy)methyl]cyclobutane (CAS: 1909326-00-6).

The standard synthetic route for this molecule relies on a Williamson etherification between cyclobutylmethanol and 1,2-dibromoethane[1]. While conceptually straightforward, the bifunctional nature of 1,2-dibromoethane and the high reactivity of the primary alkyl bromide product frequently lead to yield-limiting side reactions[2]. This guide provides mechanistic troubleshooting, quantitative optimization data, and a field-proven Phase-Transfer Catalysis (PTC) protocol to maximize your synthetic yield.

Reaction Network & Competing Pathways

To troubleshoot the synthesis, we must first map the mechanistic pathways. The diagram below illustrates how the active nucleophile (cyclobutylmethoxide) partitions between the desired SN​2 substitution and competing side reactions.

ReactionNetwork Alkoxide Cyclobutylmethoxide (Active Nucleophile) Target [(2-Bromoethoxy)methyl] cyclobutane (Target) Alkoxide->Target SN2 Attack Reagent 1,2-Dibromoethane (Electrophile) Reagent->Target Side2 Vinyl Bromide (E2 Elimination) Reagent->Side2 + Base (E2) Side1 1,2-Bis(cyclobutylmethoxy) ethane (Dialkylation) Target->Side1 + Alkoxide (SN2)

Reaction network showing desired SN2 pathway and competing dialkylation/elimination side reactions.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I observing high levels of 1,2-bis(cyclobutylmethoxy)ethane (dialkylation byproduct)?

The Causality: The target molecule, [(2-Bromoethoxy)methyl]cyclobutane, is a primary alkyl bromide. In the reaction mixture, it acts as an excellent electrophile—often just as reactive toward SN​2 attack as the starting 1,2-dibromoethane[1]. If the local concentration of the alkoxide is high relative to the unreacted 1,2-dibromoethane, a second equivalent of cyclobutylmethoxide will attack the product, forming the symmetrical dialkylated ether[3]. The Solution: You must manipulate the statistical probability of the collision. Use a massive excess of 1,2-dibromoethane (typically 5 to 10 equivalents) so that the alkoxide is overwhelmingly more likely to encounter the starting material rather than the product[3].

Q2: My reaction is consuming base and 1,2-dibromoethane rapidly, but my product yield is low. I also notice gas evolution. What is happening?

The Causality: You are observing the E2 elimination of 1,2-dibromoethane. Strong bases (like NaH or the cyclobutylmethoxide itself) can act as Brønsted bases rather than nucleophiles, stripping a proton from 1,2-dibromoethane to form vinyl bromide and water/alcohol[2]. This consumes both your electrophile and your base, capping your maximum theoretical yield. The Solution: Shift from a homogeneous strong-base system (e.g., NaH in DMF) to a Phase-Transfer Catalysis (PTC) system using aqueous NaOH and a quaternary ammonium salt[4]. PTC limits the concentration of "naked" highly basic anions in the organic phase, drastically suppressing the E2 elimination pathway while maintaining sufficient nucleophilicity for the SN​2 etherification[5].

Q3: I switched to a PTC system, but now I have a large amount of unreacted cyclobutylmethanol. How do I drive the reaction to completion?

The Causality: PTC reactions are strictly limited by mass transfer at the biphasic interface. If the stirring is inadequate, the quaternary ammonium catalyst cannot efficiently shuttle the deprotonated alkoxide into the organic phase[5]. The Solution: Ensure vigorous mechanical stirring (>500 rpm). Additionally, verify that your aqueous NaOH is highly concentrated (50% w/w); dilute aqueous bases fail to adequately deprotonate the alcohol at the interface.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the distribution of products. Moving from a classical homogeneous system to an optimized PTC system effectively inverts the failure modes.

Reaction SystemBase / SolventReagent EquivalentsTarget Yield (%)Dialkylation (%)Elimination (%)
Standard Williamson NaH / DMF1.5 eq45%30%20%
Statistical Excess NaH / DMF5.0 eq60%< 5%30%
Optimized PTC 50% NaOH (aq) / None5.0 eq85% < 5% < 5%

Note: In the optimized PTC system, the excess 1,2-dibromoethane serves as both the reactant and the organic solvent, eliminating the need for DMF.

Optimized Experimental Protocol (PTC Method)

This self-validating protocol utilizes Phase-Transfer Catalysis (PTC) to synthesize [(2-Bromoethoxy)methyl]cyclobutane while actively suppressing both dialkylation and E2 elimination[3][5].

Materials Required:

  • Cyclobutylmethanol (1.0 eq, limiting reagent)

  • 1,2-Dibromoethane (5.0 eq, electrophile and organic phase)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq, phase-transfer catalyst)

  • 50% w/w Aqueous NaOH (3.0 eq, base)

Step-by-Step Methodology:

  • Reactor Preparation: To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 1,2-dibromoethane (5.0 eq) and TBAB (0.05 eq).

    • Scientific Rationale: 1,2-dibromoethane acts as the organic solvent. The high molar excess statistically prevents the dialkylation of the mono-substituted product.

  • Substrate Addition: Add cyclobutylmethanol (1.0 eq) to the organic mixture. Stir to ensure complete dissolution of the catalyst.

  • Thermal Control: Cool the reaction vessel to 10 °C using an ice-water bath.

  • Base Addition: Begin vigorous mechanical stirring (>500 rpm). Slowly add the 50% w/w aqueous NaOH (3.0 eq) dropwise over 30 minutes.

    • Scientific Rationale: Vigorous stirring maximizes the interfacial surface area, which is the rate-limiting step in PTC. Slow addition controls the exothermic deprotonation and prevents localized spikes in basicity that could trigger E2 elimination.

  • Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Continue vigorous stirring for 12–16 hours. Monitor the disappearance of cyclobutylmethanol via GC or TLC.

  • Quenching and Phase Separation: Once complete, add cold distilled water to dissolve precipitated inorganic salts (NaBr). Transfer to a separatory funnel and separate the lower organic layer (containing the product and excess 1,2-dibromoethane) from the upper aqueous layer.

  • Extraction and Drying: Extract the aqueous layer once with a small volume of dichloromethane (DCM) to capture residual product. Combine the organic layers, wash with brine, and dry over anhydrous MgSO4​ .

  • Purification: Filter the drying agent. Remove the DCM and the excess 1,2-dibromoethane via fractional vacuum distillation (1,2-dibromoethane distills at ~40-50 °C under 20 mmHg). The remaining residue is the highly pure [(2-Bromoethoxy)methyl]cyclobutane, which can be further purified by short-path distillation if required.

References

  • Williamson ether synthesis - Wikipedia. Wikipedia.org. Available at:[Link]

  • Multi-site phase transfer catalysis: Synthesis, chemistry and applications. ResearchGate. Available at:[Link]

  • Bioregulators. Part 1. An improved synthesis of 2-(3,4-dichlorophenoxy)ethyldialkylamines. Journals.co.za. Available at:[Link]

  • Phase transfer catalysis (PTC). OperaChem. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of [(2-Bromoethoxy)methyl]cyclobutane

Welcome to the Technical Support Center for [(2-Bromoethoxy)methyl]cyclobutane (CAS: 1909326-00-6) . This compound is a critical bifunctional building block—featuring both a lipophilic cyclobutane ring and a reactive bro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for [(2-Bromoethoxy)methyl]cyclobutane (CAS: 1909326-00-6) . This compound is a critical bifunctional building block—featuring both a lipophilic cyclobutane ring and a reactive bromoethyl ether moiety—frequently utilized in drug discovery and materials science.

Synthesizing this molecule typically involves a Williamson ether synthesis between cyclobutylmethanol and 1,2-dibromoethane[1]. However, isolating the pure monomeric ether presents significant challenges due to the thermal instability of bromoalkyl ethers and the persistent co-elution of starting materials. This guide is designed by application scientists to provide you with field-proven, self-validating troubleshooting strategies.

Part 1: The Impurity Profile & System Dynamics

To purify a compound effectively, you must first understand the causality of its impurities. The synthesis relies on an excess of 1,2-dibromoethane to statistically favor the mono-alkylation product and suppress the formation of the symmetrical dimer[1]. Consequently, the crude mixture is heavily contaminated with unreacted alkylating agent. Furthermore, the basic conditions required for the etherification can trigger E2 elimination, leading to vinyl ether byproducts.

G SM1 Cyclobutylmethanol (Starting Material) Rxn Williamson Ether Synthesis (Base, Solvent, Heat) SM1->Rxn SM2 1,2-Dibromoethane (Alkylating Agent) SM2->Rxn Target [(2-Bromoethoxy)methyl]cyclobutane (Target Product) Rxn->Target Major Pathway Imp1 1,2-Bis(cyclobutylmethoxy)ethane (Over-alkylation Dimer) Rxn->Imp1 Excess SM1 Reaction Imp2 (Vinyloxymethyl)cyclobutane (E2 Elimination Byproduct) Rxn->Imp2 Thermal/Base Degradation Imp3 Unreacted Starting Materials (Co-elution Risk) Rxn->Imp3 Incomplete Conversion

Figure 1: Reaction pathways and impurity generation for [(2-Bromoethoxy)methyl]cyclobutane.

Quantitative Data: Physicochemical Separation Challenges

Understanding the boiling points and polarities of the crude matrix is essential for designing a purification workflow that avoids thermal degradation[2].

CompoundRoleEst. Boiling Point (1 atm)Primary Separation Challenge
[(2-Bromoethoxy)methyl]cyclobutane Target Product~185–195 °CThermal dehydrohalogenation occurs if heated >120 °C.
1,2-Dibromoethane Starting Material131 °CHigh density; azeotrope-like behavior during vacuum removal.
Cyclobutylmethanol Starting Material142 °CHydrogen bonding causes severe tailing on standard silica gel.
1,2-Bis(cyclobutylmethoxy)ethane Dimer Byproduct>250 °CHighly lipophilic; co-elutes with the target in non-polar TLC.

Part 2: Troubleshooting FAQs

Q1: I am trying to remove excess 1,2-dibromoethane via rotary evaporation, but it won't budge. Why? Expert Insight: 1,2-dibromoethane has a boiling point of 131 °C at atmospheric pressure. Standard rotary evaporators (typically operating at 10–20 mmHg) struggle to strip it efficiently without heating the water bath above 60 °C. Heating the crude bromoether mixture in the presence of residual basic salts (from the Williamson synthesis) will catalyze an E2 elimination, degrading your product into (vinyloxymethyl)cyclobutane. Solution: You must use a high-vacuum line (< 1 mmHg) and a short-path distillation setup to pull off the 1,2-dibromoethane at room temperature or mild heat (≤ 40 °C)[2].

Q2: My product streaks heavily on silica gel, and I cannot separate the unreacted cyclobutylmethanol. What is the mechanism behind this, and how do I fix it? Expert Insight: Cyclobutylmethanol contains a free hydroxyl group that acts as a strong hydrogen-bond donor, interacting tightly with the acidic silanol groups on standard silica gel. This causes tailing, which overlaps with the closely eluting target bromoether. Solution: Do not rely solely on chromatography for this separation. Instead, use a Chemical Scavenging approach. By adding a polymer-supported electrophile (like tosyl chloride resin) to the crude mixture, you can covalently bind the unreacted alcohol. The resin is then simply filtered away, leaving the non-nucleophilic bromoether in solution.

Q3: During fractional distillation, my distillate turned dark and acidic. What happened? Expert Insight: You exceeded the thermal stability threshold of the primary alkyl bromide. At elevated pot temperatures (> 120 °C), [(2-Bromoethoxy)methyl]cyclobutane undergoes thermal dehydrohalogenation, releasing hydrogen bromide (HBr) gas. The HBr lowers the pH, autocatalyzing further decomposition and turning the mixture dark due to polymerization of the resulting vinyl ethers. Solution: Always distill bromoethers under the highest possible vacuum to keep the pot temperature strictly below 90 °C. Add a trace amount of solid potassium carbonate ( K2​CO3​ ) to the distillation pot to neutralize any trace HBr generated.

Part 3: Validated Experimental Protocols

Protocol A: Optimized High-Vacuum Short-Path Distillation

Use this protocol to separate the target product from 1,2-dibromoethane and the heavy dimer without inducing thermal degradation[2].

  • Preparation: Transfer the dried, crude reaction mixture into a round-bottom flask. Add a small magnetic stir bar and 50 mg of anhydrous K2​CO3​ (to act as an acid scavenger).

  • Apparatus Setup: Attach a short-path distillation head. Connect the system to a high-vacuum pump capable of reaching < 0.5 mmHg. Ensure a dry ice/acetone cold trap is installed between the apparatus and the pump to catch volatile bromides.

  • Degassing: Apply vacuum slowly at room temperature while stirring. Allow the system to equilibrate for 30 minutes to strip residual extraction solvents (e.g., ethyl acetate or DCM).

  • Forecut (Removal of SMs): Gradually heat the oil bath to 40–50 °C. 1,2-dibromoethane and unreacted cyclobutylmethanol will distill over. Collect this in a separate receiving flask.

  • Main Fraction (Target Isolation): Swap the receiving flask. Increase the oil bath temperature slowly to 75–85 °C (monitor the vapor temperature closely). The [(2-Bromoethoxy)methyl]cyclobutane will distill as a clear, colorless oil.

  • Termination: Stop the distillation if the pot temperature reaches 95 °C to prevent the heavy dimer from co-distilling or the product from degrading.

Protocol B: Chemical Scavenging of Residual Cyclobutylmethanol

Use this protocol if distillation is not feasible or if trace alcohol remains post-distillation.

  • Solvation: Dissolve the crude mixture (containing the target and unreacted cyclobutylmethanol) in anhydrous dichloromethane (DCM) at a concentration of 0.1 M.

  • Scavenger Addition: Add 2.0 equivalents (relative to the estimated alcohol impurity) of polymer-supported tosyl chloride (PS-TsCl) and 3.0 equivalents of polymer-supported diisopropylethylamine (PS-DIEA).

  • Incubation: Shake or gently stir the suspension at room temperature for 12 hours. The PS-TsCl will selectively react with the primary alcohol of cyclobutylmethanol, tethering it to the insoluble resin.

  • Filtration & Wash: Filter the mixture through a sintered glass funnel to remove the resins. Wash the resin cake with two column volumes of DCM.

  • Concentration: Concentrate the filtrate under reduced pressure (water bath ≤ 30 °C) to yield the purified [(2-Bromoethoxy)methyl]cyclobutane.

References

  • Armarego, W. L. F., & Chai, C. (2022). Purification of Laboratory Chemicals (9th ed.). Butterworth-Heinemann. Available at:[Link][2]

  • Kim, J., et al. (2023). "Development of Multifunctional Cathode Binder via Inverse Vulcanization for Lithium–Sulfur Battery with Enhanced Capacity Retention." ACS Applied Materials & Interfaces. Available at:[Link][1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Bromination of Cyclobutylethanol Derivatives

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the halogenation of cyclobutane-containing compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the halogenation of cyclobutane-containing compounds. The cyclobutane ring possesses a significant strain energy of approximately 26.3 kcal/mol[1]. This inherent thermodynamic instability means that standard halogenation conditions often lead to frustratingly low yields, primarily due to unintended side reactions like ring expansion or elimination.

This guide provides a field-proven, mechanistic framework and self-validating protocols to help you bypass these pitfalls and maximize your yields.

Diagnostic Workflow & Mechanistic Causality

Before altering your protocol, it is critical to identify why your reaction is failing. Analyzing the crude mixture via GC-MS or crude NMR will immediately point you toward the correct solution.

G Start Low Yield in Bromination? Check Analyze Byproducts Start->Check RingExp Cyclopentane Derivatives (Ring Expansion) Check->RingExp Isomerization Elim Alkenes (Elimination) Check->Elim Dehydration Unreact Unreacted Material Check->Unreact Incomplete Sol1 Switch to Appel or MsCl/LiBr RingExp->Sol1 Sol2 Lower Temp / Mild Base Elim->Sol2 Sol3 Check Reagent Purity Unreact->Sol3

Diagnostic workflow for troubleshooting low yields in cyclobutylethanol bromination.

The Carbocation Trap (Ring Expansion)

When using traditional reagents like aqueous HBr or unbuffered PBr₃, the reaction proceeds via an oxonium ion that can dissociate into a free carbocation. Because alkyl shifts adjacent to strained rings are thermodynamically driven to relieve ring strain, the cyclobutylmethyl or cyclobutylethyl carbocation rapidly undergoes a 1,2-alkyl shift to form a more stable, less strained cyclopentane derivative[2]. This rearrangement is the leading cause of low target yields.

The Solution: Concerted Sₙ2 Pathways

To prevent rearrangement, the reaction must avoid free carbocation intermediates entirely[3]. The Appel reaction (CBr₄/PPh₃) or a two-step Mesylation-Bromination sequence forces a concerted Sₙ2 mechanism. The Appel reaction forms a phosphonium alkoxy intermediate that undergoes direct nucleophilic substitution by bromide, preserving the cyclobutane architecture[4].

Mechanism Alcohol Cyclobutylethanol Carbo Carbocation (Acidic) Alcohol->Carbo HBr / PBr3 Appel Phosphonium Alkoxy (Appel) Alcohol->Appel CBr4 / PPh3 RingExp Cyclopentyl Bromide (Rearranged) Carbo->RingExp Alkyl Shift Target Cyclobutylethyl Bromide (Target) Appel->Target SN2 Inversion

Mechanistic divergence: Carbocation-driven ring expansion vs. SN2 Appel bromination.

Quantitative Data: Reagent Comparison

Choosing the right reagent system is half the battle. Below is a summary of expected outcomes based on the bromination method applied to cyclobutylethanol derivatives.

Reagent SystemDominant MechanismTypical YieldPrimary ByproductRecommendation
Aqueous HBr Sₙ1 / E1< 20%Cyclopentyl bromides (Expansion)Do Not Use
PBr₃ (Neat) Sₙ1 / Sₙ2 Mix30 - 45%Alkenes, Rearranged bromidesNot Recommended
PBr₃ + Pyridine Sₙ2 (Buffered)50 - 65%Pyridinium salts, AlkenesAcceptable for robust substrates
CBr₄ / PPh₃ (Appel) Sₙ2 (Concerted)80 - 95%Triphenylphosphine oxidePrimary Choice [5]
MsCl/Et₃N then LiBr Sₙ285 - 98%Minimal (Highly clean)Best for highly sensitive substrates

Self-Validating Experimental Protocols

Protocol A: Optimized Appel Reaction for Cyclobutylethanol

Causality & Trustworthiness: This protocol uses a slight excess of PPh₃ to ensure complete activation of the alcohol while maintaining a low temperature during reagent addition to suppress elimination (dehydration) side reactions. The reaction is self-validating: the appearance of a pale yellow color indicates the successful formation of the active bromophosphonium species.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N₂, dissolve 1.0 eq of the cyclobutylethanol derivative and 1.2 eq of carbon tetrabromide (CBr₄) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Cooling: Cool the mixture to 0 °C using an ice bath. Causality: Low temperature prevents the exothermic activation step from driving unwanted elimination.

  • Activation: Slowly add 1.25 eq of triphenylphosphine (PPh₃) in small portions over 15 minutes. Self-Validation: The solution will transition from colorless to pale yellow, confirming the formation of the reactive intermediate.

  • Reaction: Stir at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor by TLC (Hexanes/EtOAc 9:1). The alcohol spot (usually UV inactive, stains with KMnO₄) should disappear within 2-4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. To remove the bulk of the triphenylphosphine oxide (Ph₃PO) byproduct, concentrate the organic layer and triturate the residue with cold hexanes. Ph₃PO will precipitate as a white solid. Filter and concentrate the filtrate.

  • Purification: Flash chromatography on silica gel (100% Hexanes to 98:2 Hexanes/EtOAc) yields the pure bromide.

Protocol B: Two-Step Mesylation-Bromination (The "Failsafe" Method)

Causality & Trustworthiness: If the Appel reaction fails due to steric hindrance or specific substrate sensitivities, this two-step approach completely separates the leaving-group activation from the halogenation, eliminating any harsh electrophilic halogen sources that could trigger a rearrangement.

Step-by-Step Methodology:

  • Mesylation: Dissolve the alcohol (1.0 eq) in DCM at 0 °C. Add Triethylamine (1.5 eq) followed by dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 1 hour. Wash with 1N HCl, brine, dry over MgSO₄, and concentrate. Self-Validation: Quantitative conversion is usually observed; the crude mesylate can be used directly without purification.

  • Bromination: Dissolve the crude mesylate in anhydrous Acetone (0.2 M). Add anhydrous Lithium Bromide (LiBr, 3.0 eq).

  • Reflux: Heat the mixture to reflux (56 °C) for 4-8 hours. Causality: Acetone is a polar aprotic solvent that enhances the nucleophilicity of the bromide ion, driving the Sₙ2 displacement of the mesylate.

  • Isolation: Cool to room temperature, filter off the precipitated LiOMs salts, concentrate, and partition between water and diethyl ether. Dry and concentrate the organic layer to yield the target cyclobutylethyl bromide.

Frequently Asked Questions (FAQs)

Q: My Appel reaction mixture turned dark brown/black, and the yield was terrible. What happened? A: This indicates reagent degradation, likely due to wet solvents or degraded CBr₄. Moisture reacts with the bromophosphonium intermediate to form HBr, which subsequently triggers the Sₙ1 ring-expansion cascade we are trying to avoid. Ensure your DCM is strictly anhydrous and your CBr₄ is sublimed or highly pure.

Q: Can I use N-Bromosuccinimide (NBS) instead of CBr₄ in the Appel reaction? A: Yes. The modified Appel using NBS and PPh₃ is often milder and avoids the toxicity of CBr₄. However, the byproduct (succinimide) requires careful aqueous washing to remove, and you must ensure the NBS is freshly recrystallized to prevent free-radical side reactions.

Q: NMR shows a mixture of my product and a cyclopentyl derivative. How do I separate them? A: Unfortunately, cyclobutylethyl bromides and their rearranged cyclopentyl isomers have nearly identical boiling points and Rf values on silica gel. Separation is extremely difficult. It is far more efficient to optimize the reaction conditions (using Protocol A or B) to prevent the rearrangement entirely rather than attempting to separate the mixture post-reaction.

References

  • Cyclobutanes in Small-Molecule Drug Candidates - PMC - NIH.
  • Rearrangements: Alkyl Shifts and Ring-Expansion Reactions - Master Organic Chemistry.
  • Ring Expansion Rearrangements in Alkene Additions - Chemistry Steps.
  • Synthesis of Stereodefined Polysubstituted Bicyclo[1.1.0]butanes - PMC - NIH.
  • New Reagents and Synthetic Approaches to the Appel Reaction - ResearchGate.

Sources

Optimization

scaling up the synthesis of [(2-Bromoethoxy)methyl]cyclobutane issues

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the scaled-up synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the scaled-up synthesis of [(2-Bromoethoxy)methyl]cyclobutane. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying chemical principles to empower you in your experimental work.

I. Synthesis Overview: A Two-Step Approach

The synthesis of [(2-Bromoethoxy)methyl]cyclobutane is most reliably achieved through a two-step process. The first step involves the formation of an ether linkage via the Williamson ether synthesis to produce the intermediate, (cyclobutylmethoxy)ethanol. The second step is the subsequent bromination of the hydroxyl group of this intermediate to yield the final product. This approach allows for greater control and minimizes potential side reactions.

Synthesis_Pathway Cyclobutane methanol Cyclobutane methanol Intermediate (Cyclobutylmethoxy)ethanol Cyclobutane methanol->Intermediate  NaH, THF (Step 1) Williamson Ether Synthesis 2-Bromoethanol 2-Bromoethanol 2-Bromoethanol->Intermediate Final_Product [(2-Bromoethoxy)methyl]cyclobutane Intermediate->Final_Product  (Step 2) Bromination Brominating_Agent PBr3 or SOBr2 Brominating_Agent->Final_Product

Caption: Overall two-step synthesis pathway for [(2-Bromoethoxy)methyl]cyclobutane.

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Step 1: Williamson Ether Synthesis of (Cyclobutylmethoxy)ethanol

Question 1: My yield of (cyclobutylmethoxy)ethanol is consistently low, and I recover a significant amount of unreacted cyclobutane methanol. What are the likely causes?

Answer:

Low conversion in a Williamson ether synthesis typically points to two primary issues: inefficient alkoxide formation or impurities that quench the reactive species.

  • Inefficient Alkoxide Formation: The deprotonation of cyclobutane methanol with a strong base like sodium hydride (NaH) is crucial. If the NaH is old or has been improperly stored, its reactivity may be diminished. It is recommended to use freshly opened NaH or to wash commercial NaH with dry hexanes to remove any passivating oil coating.

  • Presence of Water: The alkoxide is a strong base and will be readily quenched by any protic species, with water being the most common culprit. Ensure that your tetrahydrofuran (THF) solvent is anhydrous and that the cyclobutane methanol is dry.[1] It is advisable to distill THF from a suitable drying agent like sodium-benzophenone ketyl prior to use in a scaled-up reaction.

  • Insufficient Reaction Time or Temperature: While the reaction is typically run at room temperature to reflux, ensure sufficient time for the reaction to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Question 2: I am observing a significant amount of an alkene byproduct in my reaction mixture. How can I minimize this?

Answer:

The formation of an alkene byproduct is indicative of a competing E2 elimination reaction.[1][2] In the synthesis of (cyclobutylmethoxy)ethanol, this would likely arise from the dehydrohalogenation of 2-bromoethanol.

  • Reaction Temperature: Higher reaction temperatures can favor elimination over substitution. While heating may be necessary to drive the reaction to completion, excessive temperatures should be avoided. A gentle reflux is often sufficient.

  • Choice of Base: While NaH is a strong base, it is non-nucleophilic, which is advantageous. Using a bulky alkoxide as a base, for instance, would increase the likelihood of elimination.

  • Reaction Setup: Adding the 2-bromoethanol dropwise to the solution of the cyclobutane methanol alkoxide can help to maintain a low concentration of the alkyl halide, which can disfavor the bimolecular elimination pathway.

Step 2: Bromination of (Cyclobutylmethoxy)ethanol

Question 1: After the bromination step, my NMR spectrum shows a complex mixture of products, some of which appear to be rearranged isomers. What is happening and how can I prevent it?

Answer:

The cyclobutane ring is a strained four-membered ring system that is susceptible to rearrangement under certain conditions, particularly those involving carbocationic intermediates.[3][4] The use of strong protic acids like sulfuric acid in conjunction with a bromide source (e.g., NaBr) can generate HBr in situ, but the strongly acidic conditions can also promote protonation of the alcohol and subsequent loss of water to form a carbocation. This carbocation can then undergo ring-opening or rearrangement to more stable carbocations.

To avoid this, it is highly recommended to use brominating agents that do not proceed via a free carbocation mechanism.

  • Recommended Reagents: Phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are excellent choices for converting primary alcohols to alkyl bromides. These reagents react via an SN2-type mechanism, which minimizes the risk of rearrangement.[5]

  • Temperature Control: Perform the bromination at low temperatures (e.g., 0°C) to further suppress any potential side reactions.

Bromination_Mechanism cluster_0 Recommended SN2 Pathway (with PBr3) cluster_1 Problematic Carbocation Pathway (with HBr/H2SO4) Alcohol_SN2 (Cyclobutylmethoxy)ethanol Intermediate_SN2 Activated Intermediate Alcohol_SN2->Intermediate_SN2 Nucleophilic attack on P PBr3 PBr3 PBr3->Intermediate_SN2 Product_SN2 [(2-Bromoethoxy)methyl]cyclobutane Intermediate_SN2->Product_SN2 Backside attack by Br- Br_ion Br- Br_ion->Product_SN2 Alcohol_Carbocation (Cyclobutylmethoxy)ethanol Protonated_Alcohol Protonated Alcohol Alcohol_Carbocation->Protonated_Alcohol H_plus H+ H_plus->Protonated_Alcohol Carbocation Primary Carbocation Protonated_Alcohol->Carbocation -H2O Rearranged_Carbocation Rearranged Carbocation Carbocation->Rearranged_Carbocation Rearrangement Rearranged_Product Rearranged Bromide Rearranged_Carbocation->Rearranged_Product

Caption: Comparison of bromination pathways.

Question 2: The workup of my bromination reaction is problematic, and I am getting an emulsion during the aqueous wash. How should I proceed?

Answer:

Emulsions during workup can be caused by the presence of phosphonic acid byproducts (if using PBr₃) or residual starting material.

  • Careful Quenching: Ensure the reaction is fully quenched before workup. This can be done by slowly adding the reaction mixture to ice-cold water or a saturated sodium bicarbonate solution.

  • Brine Wash: After the initial aqueous washes, a wash with a saturated sodium chloride (brine) solution can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Filtration: Sometimes, insoluble byproducts can contribute to emulsion formation. Filtering the organic layer through a pad of celite or magnesium sulfate can help to remove these.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the Williamson ether synthesis step?

A1: It is generally advisable to use a slight excess of the alkylating agent, in this case, 2-bromoethanol. A stoichiometry of 1.0 equivalent of cyclobutane methanol to 1.1-1.2 equivalents of 2-bromoethanol is a good starting point. A slight excess of sodium hydride (1.1-1.2 equivalents) should also be used to ensure complete deprotonation of the alcohol.

Q2: Are there any alternative methods for the synthesis of [(2-Bromoethoxy)methyl]cyclobutane?

A2: An alternative approach would be to first synthesize (bromomethyl)cyclobutane from cyclobutane methanol.[6] This could then be reacted with the sodium salt of 2-bromoethanol in a Williamson ether synthesis. However, this approach is less favorable as it involves a reaction with a bifunctional molecule where the alkoxide could potentially displace the bromide intramolecularly or polymerize. The recommended two-step synthesis is generally more robust.

Q3: What are the key safety precautions I should take during this synthesis?

A3:

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere (nitrogen or argon) and away from any sources of moisture.[7]

  • 2-Bromoethanol: This compound is toxic if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[8][9] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Phosphorus Tribromide (PBr₃): PBr₃ is a corrosive liquid that reacts with water to produce HBr gas. It should be handled with extreme care in a fume hood.

  • Thionyl Bromide (SOBr₂): Similar to PBr₃, SOBr₂ is corrosive and reacts with water. Handle with appropriate precautions.

Q4: How can I best purify the final product, [(2-Bromoethoxy)methyl]cyclobutane?

A4: After a standard aqueous workup, the crude product can be purified by vacuum distillation. Given the expected boiling point of a molecule of this size and functionality, a high-vacuum distillation is recommended to avoid decomposition at elevated temperatures. If non-volatile impurities are present, flash column chromatography on silica gel may be a viable alternative, though care should be taken as bromo-compounds can sometimes be unstable on silica.

IV. Experimental Protocols

Step 1: Synthesis of (Cyclobutylmethoxy)ethanol
Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Amount (molar eq.)
Cyclobutane methanol86.130.9231.0
Sodium Hydride (60% disp.)24.00-1.1
Anhydrous THF---
2-Bromoethanol124.961.7631.1

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 eq.).

  • Wash the sodium hydride with anhydrous hexanes three times to remove the mineral oil, then place the flask under a nitrogen atmosphere.

  • Add anhydrous THF to the flask, followed by the dropwise addition of cyclobutane methanol (1.0 eq.) at 0°C.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the mixture back to 0°C and add 2-bromoethanol (1.1 eq.) dropwise.

  • Heat the reaction mixture to a gentle reflux and monitor by TLC or GC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude (cyclobutylmethoxy)ethanol, which can be purified by vacuum distillation.

Step 2: Synthesis of [(2-Bromoethoxy)methyl]cyclobutane
Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Amount (molar eq.)
(Cyclobutylmethoxy)ethanol130.18-1.0
Phosphorus Tribromide (PBr₃)270.692.8520.4
Anhydrous Diethyl Ether---

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet, add (cyclobutylmethoxy)ethanol (1.0 eq.) and anhydrous diethyl ether.

  • Cool the flask to 0°C in an ice bath.

  • Add phosphorus tribromide (0.4 eq., a slight excess is often used in practice, but 0.33 is stoichiometric) dropwise via the addition funnel, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC or GC.

  • Once complete, cool the reaction mixture back to 0°C and slowly pour it over crushed ice.

  • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude [(2-Bromoethoxy)methyl]cyclobutane by vacuum distillation.

V. References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of alkyl bromides. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • Journal of Chemical Education. (2021). Discovery-Based Bromination of Alcohols: An Organic Chemistry Experiment Supporting Spectroscopic Analysis and Mechanistic Reasoning. Retrieved from [Link]

  • Google Patents. (2016). Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. Retrieved from

  • Reddit. (2025). Williamson Ether synthesis. Retrieved from [Link]

  • Reddit. (2021). I understand the bromination mechanism. How does a primary alcohol affect the reaction? Retrieved from [Link]

  • Scribd. (n.d.). Cyclobutane Synthesis Techniques. Retrieved from [Link]

  • Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromoethanol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cyclobutene. Retrieved from [Link]

  • YouTube. (2012). Bromine/Methanol Addition to an Alkene - Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Dichromate oxidation of ethanol and phenol bromination: A tale of two reactions. Retrieved from [Link]

  • Loba Chemie. (2025). 2-BROMOETHANOL FOR SYNTHESIS. Retrieved from [Link]

  • YouTube. (2023). Show how will you synthesize i) 1-phenyl ethanol from a suitable alkene ii) cyclohexylmethanol using. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1-Methylcyclobutyl)ethanol. Retrieved from [Link]

  • ResearchGate. (2017). Can any one know the procedure of reaction 1,2 Dibromoethane with primary amine? Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromoethanol. Retrieved from [Link]

  • ResearchGate. (2018). Reaction between arylamine and bromoethanol? Retrieved from [Link]

  • Lab Alley. (2023). Using Ethanol for synthesis of nano-materials and porous materials. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of ethanol from paraformaldehyde, CO2 and H2. Retrieved from [Link]

Sources

Troubleshooting

alternative methods for the synthesis of [(2-Bromoethoxy)methyl]cyclobutane

Welcome to the Technical Support Center for the synthesis of [(2-Bromoethoxy)methyl]cyclobutane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assist...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of [(2-Bromoethoxy)methyl]cyclobutane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the synthesis of this important building block. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure you can approach your synthesis with confidence.

Introduction to the Synthesis

The synthesis of [(2-Bromoethoxy)methyl]cyclobutane typically revolves around the formation of an ether linkage. The most common and direct approach is the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide.[1][2][3][4] This guide will primarily focus on troubleshooting and optimizing this method, while also briefly touching upon alternative strategies for the formation of the cyclobutane core itself, which can be a significant hurdle in any multi-step synthesis.[5][6]

Two primary disconnection strategies exist for the Williamson ether synthesis of the target molecule:

  • Route A: Reaction of cyclobutylmethoxide with a 2-bromoethoxy electrophile.

  • Route B: Reaction of an ethoxide bearing a leaving group at the 2-position with (bromomethyl)cyclobutane.

Each route has its own set of challenges and considerations, which we will explore in detail.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that may arise during the planning and execution of the synthesis of [(2-Bromoethoxy)methyl]cyclobutane.

Q1: Which is the preferred starting material: cyclobutanemethanol or (bromomethyl)cyclobutane?

A1: The choice of starting material often depends on commercial availability and the overall synthetic plan. Cyclobutanemethanol is a common starting point as it can be converted to (bromomethyl)cyclobutane if needed.[7][8] If both are readily available, the decision may hinge on the choice of the other reagent and potential side reactions.

Q2: What is the best base to use for generating the alkoxide in the Williamson ether synthesis?

A2: A strong, non-nucleophilic base is generally preferred to ensure complete deprotonation of the alcohol and to minimize side reactions. Sodium hydride (NaH) is a common and effective choice. Other strong bases like potassium tert-butoxide can also be used, but care must be taken to avoid elimination reactions, especially with secondary alkyl halides.

Q3: What are the typical reaction conditions for the Williamson ether synthesis?

A3: The reaction is typically conducted in an aprotic polar solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), to facilitate the SN2 reaction. Temperatures can range from room temperature to gentle heating (50-100 °C), depending on the reactivity of the substrates.[1] Monitoring the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) is crucial to determine the optimal reaction time.

Q4: How can I purify the final product, [(2-Bromoethoxy)methyl]cyclobutane?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities present. A gradient of ethyl acetate in hexanes is a common starting point. Distillation under reduced pressure can also be an effective purification method for this compound.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of [(2-Bromoethoxy)methyl]cyclobutane via the Williamson ether synthesis.

Problem 1: Low or No Product Yield

Potential Causes:

  • Incomplete alkoxide formation: The base used may not be strong enough, or there may be residual water in the reaction, which would quench the base.

  • Poor quality reagents: The alkyl halide may have degraded, or the alcohol may contain impurities.

  • Sub-optimal reaction conditions: The temperature may be too low, or the reaction time too short.

  • Side reactions: Elimination or other side reactions may be consuming the starting materials.

Recommended Solutions:

  • Ensure anhydrous conditions: Dry all glassware thoroughly and use anhydrous solvents. If using a solid base like NaH, ensure it is fresh and has been handled under an inert atmosphere.

  • Verify reagent quality: Use freshly opened or purified reagents. The purity of the starting materials can be checked by NMR or GC.

  • Optimize reaction conditions: Gradually increase the reaction temperature and monitor the progress by TLC or GC. An increase in reaction time may also be beneficial.

  • Consider the choice of reagents: If elimination is a suspected side reaction (see below), re-evaluate the choice of alkyl halide. Primary alkyl halides are less prone to elimination than secondary ones.[3]

Problem 2: Formation of a Significant Amount of Elimination Byproduct

The Williamson ether synthesis can compete with a base-catalyzed elimination reaction, particularly when using a sterically hindered alkoxide or a secondary/tertiary alkyl halide.[1]

Visualizing the Competing Pathways:

Elimination_vs_Substitution Alkoxide R-O⁻ SN2 Sₙ2 Pathway (Substitution) Alkoxide->SN2 Attacks α-carbon E2 E2 Pathway (Elimination) Alkoxide->E2 Attacks β-hydrogen AlkylHalide R'-CH₂-CH₂-X AlkylHalide->SN2 AlkylHalide->E2 Ether R-O-CH₂-CH₂-R' SN2->Ether Alkene R'-CH=CH₂ E2->Alkene Synthesis_Workflow cluster_prep Alkoxide Formation cluster_reaction Ether Synthesis cluster_workup Work-up & Purification NaH NaH in THF Alkoxide Sodium Cyclobutylmethoxide NaH->Alkoxide CycloMeOH Cyclobutanemethanol in THF CycloMeOH->Alkoxide Reaction Reaction Mixture (Reflux) Alkoxide->Reaction Dibromoethane 1,2-Dibromoethane Dibromoethane->Reaction Quench Quench with NH₄Cl Reaction->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product [(2-Bromoethoxy)methyl]cyclobutane Purify->Product

Sources

Optimization

temperature control in the synthesis of [(2-Bromoethoxy)methyl]cyclobutane

Technical Support Center: Synthesis of [(2-Bromoethoxy)methyl]cyclobutane A Guide to Mastering Temperature Control for Optimal Yield and Purity Welcome to the technical support center for the synthesis of [(2-Bromoethoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of [(2-Bromoethoxy)methyl]cyclobutane

A Guide to Mastering Temperature Control for Optimal Yield and Purity

Welcome to the technical support center for the synthesis of [(2-Bromoethoxy)methyl]cyclobutane. This guide is designed for researchers, chemists, and drug development professionals who are navigating the intricacies of this specific Williamson ether synthesis. As Senior Application Scientists, we understand that precise temperature control is not merely a suggestion but the cornerstone of a successful synthesis, directly influencing reaction kinetics, pathway selection, and ultimately, the purity and yield of your target molecule.

This document moves beyond a simple recitation of steps. It provides a deep dive into the causality behind thermal management, offering field-proven insights in a question-and-answer format to address the specific challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the role of temperature in the synthesis of [(2-Bromoethoxy)methyl]cyclobutane.

Q1: What is the primary reaction mechanism for synthesizing [(2-Bromoethoxy)methyl]cyclobutane?

A1: The synthesis is a classic example of the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this reaction, a sodium cyclobutylmethoxide intermediate, formed by deprotonating cyclobutane methanol with a strong base like sodium hydride (NaH), acts as the nucleophile. This nucleophile then attacks an electrophilic alkyl halide, in this case, 1,2-dibromoethane, to form the desired ether linkage.

Q2: Why is temperature control so critical throughout this specific synthesis?

A2: Temperature is the most significant variable that dictates the competition between the desired SN2 pathway and the primary undesired side reaction, E2 elimination.[3][4]

  • At the Deprotonation Stage: The reaction of an alcohol (cyclobutane methanol) with a strong base like sodium hydride is highly exothermic. Without careful cooling, the rapid evolution of heat and hydrogen gas can lead to a dangerous, uncontrolled reaction (a "runaway" reaction) and degradation of starting materials.

  • At the Etherification (SN2) Stage: While heating is required to drive the SN2 reaction to completion, excessive heat provides sufficient activation energy for the competing E2 elimination pathway to become dominant.[5] This leads to the formation of alkene byproducts, significantly reducing the yield and complicating purification.

Q3: What is the optimal temperature range for the etherification step?

A3: A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C.[1][3] For this specific synthesis, starting at a lower temperature (e.g., 50-60 °C) and monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended. The temperature can be gradually increased if the reaction is proceeding too slowly. The goal is to find the "sweet spot" that maximizes the rate of SN2 reaction while minimizing the E2 side reaction.

Q4: What are the specific consequences of deviating from the optimal temperature range?

A4: Temperature deviations can have predictable but detrimental effects on the reaction outcome. The following table summarizes these effects:

Temperature DeviationPotential CauseConsequenceRecommended Action
Too Low (< 50 °C) Inadequate heating, poor heat transfer.Incomplete or stalled reaction; low conversion of starting materials.[4]Gradually increase bath temperature by 10 °C increments, monitoring reaction progress by TLC every 30-60 minutes.
Too High (> 100 °C) Aggressive heating, poor temperature monitoring.Favors E2 elimination over SN2 substitution, leading to alkene byproduct formation; potential for solvent boiling.[4]Immediately reduce heating. If significant byproducts are detected, purification will be more challenging.
Uncontrolled Exotherm Rapid addition of reagents, inadequate cooling during deprotonation.Runaway reaction, potential for solvent flash boiling, degradation of reagents and product, safety hazard.Ensure slow, portion-wise addition of reagents into a cooled vessel. Maintain an ice bath during deprotonation.

Section 2: Troubleshooting Guide

This section provides direct answers to specific problems you might encounter during the experiment, focusing on temperature-related causes and solutions.

Q5: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted cyclobutane methanol. What went wrong?

A5: This issue typically points to two potential temperature-related problems:

  • Incomplete Deprotonation: The initial formation of the sodium cyclobutylmethoxide may have been incomplete. This step is often performed at 0 °C to control the exotherm. However, after the initial reaction subsides, it's crucial to allow the mixture to warm to room temperature to ensure the reaction goes to completion before adding the electrophile. If kept too cold for too long, a significant portion of the alcohol will remain unreacted.

  • Insufficient Temperature During Etherification: The SN2 reaction has a significant activation energy. If the reaction temperature was maintained below 50 °C, the rate of reaction would be extremely slow, resulting in low conversion even after several hours.[3]

Solution: Ensure the deprotonation step is allowed to stir at room temperature for at least 30-60 minutes after the addition of NaH is complete. For the etherification step, begin at 50-60 °C and confirm reaction progress. If the reaction is sluggish, cautiously increase the temperature to 70-80 °C.

Q6: I've isolated my product, but NMR analysis shows a significant alkene impurity. How can I prevent this?

A6: The presence of an alkene, likely resulting from the elimination of HBr from the product or starting materials, is a classic sign that the reaction temperature was too high.[2][5] The alkoxide base, intended to be the nucleophile, can instead act as a base, abstracting a proton and leading to elimination.

Solution:

  • Lower the Reaction Temperature: This is the most critical adjustment. Higher temperatures favor elimination over substitution.[4] Try running the reaction at the lower end of the effective range (50-70 °C).

  • Consider the Base: While NaH is standard for forming the alkoxide, ensure it is fully reacted before proceeding. Any residual strong base during the heated etherification step can promote elimination.

  • Choice of Electrophile: Using 1,2-dibromoethane is standard. Ensure its purity, as impurities could contribute to side reactions.

Q7: During the addition of sodium hydride to my solution of cyclobutane methanol, the reaction began to bubble violently and the solvent started to boil. What happened?

A7: You experienced an uncontrolled exotherm. The reaction between an alcohol and sodium hydride is highly energetic. Adding the NaH too quickly or without sufficient cooling prevents the dissipation of the generated heat. This rapidly increases the internal temperature, accelerating the reaction further in a dangerous feedback loop.

Solution:

  • Cooling is Mandatory: Always perform the NaH addition in a reaction vessel submerged in an ice-water bath (0 °C).

  • Portion-wise Addition: Add the sodium hydride in small portions over a prolonged period (e.g., 30-45 minutes). This allows the heat from the reaction to dissipate safely between additions.

  • Efficient Stirring: Ensure the reaction mixture is being stirred efficiently to prevent localized heating.

Section 3: Visual Guides & Workflow

Visual aids are essential for understanding reaction pathways and experimental setups.

Experimental Workflow Diagram

The following diagram outlines the key stages of the synthesis, highlighting the critical temperature control points.

G cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: S_N2 Reaction cluster_2 Step 3: Workup & Purification A Cyclobutane Methanol + Anhydrous THF B Add NaH in portions A->B Maintain 0 °C (Ice Bath) C Stir and warm to RT B->C Allow to warm (Completion of Deprotonation) D Cool to 0 °C C->D E Add 1,2-Dibromoethane D->E Maintain 0 °C (Control Exotherm) F Heat to 50-80 °C E->F Controlled Heating (Crucial for S_N2) G Monitor by TLC F->G Reaction Monitoring H Cool to RT & Quench G->H Upon Completion I Liquid-Liquid Extraction H->I J Purify by Column Chromatography I->J K Final Product J->K

Caption: Key stages and critical temperature control points.

SN2 vs. E2 Pathway Competition

This diagram illustrates how temperature acts as a switch between the desired synthesis and the undesired elimination side reaction.

G cluster_0 start Reactants (Cyclobutylmethoxide + 1,2-Dibromoethane) sn2 S_N2 Pathway Desired Product [(2-Bromoethoxy)methyl]cyclobutane start->sn2 Low to Moderate Temp (50-80 °C) e2 E2 Pathway Side Product (e.g., Vinyl Cyclobutane) start->e2 High Temp (>100 °C)

Caption: Temperature influences the SN2/E2 reaction pathway.

Section 4: Recommended Experimental Protocol

This protocol provides a detailed methodology with an emphasis on thermal management. Safety Note: This reaction should be performed in a well-ventilated fume hood. Sodium hydride reacts violently with water and is flammable. Wear appropriate personal protective equipment (PPE).

Reagents & Equipment:

  • Cyclobutane methanol

  • Sodium hydride (60% dispersion in mineral oil)

  • 1,2-dibromoethane

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask, condenser, magnetic stirrer, thermometer, addition funnel, and a nitrogen/argon inlet

  • Heating mantle and ice-water bath

Procedure:

Part A: Formation of Sodium Cyclobutylmethoxide (Temperature Control: 0 °C to RT)

  • Set up a dry three-neck flask under a nitrogen atmosphere.

  • Add cyclobutane methanol (1.0 eq) to anhydrous THF.

  • Begin stirring and cool the flask to 0 °C using an ice-water bath.

  • Carefully add sodium hydride (1.1 eq) in small portions over 30-45 minutes. CRITICAL: Monitor the temperature and rate of hydrogen evolution. Do not allow the internal temperature to rise above 5-10 °C.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

Part B: Etherification Reaction (Temperature Control: 0 °C then 50-80 °C) 6. Cool the reaction mixture back down to 0 °C with an ice bath. 7. Add 1,2-dibromoethane (2.0-3.0 eq) dropwise via an addition funnel. A slight exotherm may be observed. 8. After the addition is complete, remove the ice bath and fit the flask with a condenser. 9. Slowly heat the reaction mixture to 60 °C using a heating mantle with a temperature controller. CRITICAL: This is the key SN2/E2 control point. Avoid overheating. 10. Monitor the reaction's progress using TLC every hour. If the reaction is slow, the temperature can be increased to a maximum of 80 °C. The reaction is typically complete in 2-8 hours.[3]

Part C: Workup and Purification 11. Once the starting material is consumed (as per TLC), cool the flask to room temperature. 12. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl while cooling in an ice bath. 13. Transfer the mixture to a separatory funnel and extract three times with diethyl ether. 14. Combine the organic layers and wash with water, then with brine. 15. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. 16. Purify the crude product by flash column chromatography on silica gel to obtain pure [(2-Bromoethoxy)methyl]cyclobutane.

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved March 14, 2026, from [Link]

  • Zerbe, C., & Jage, K. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 168-174. Retrieved March 14, 2026, from [Link]

  • chemeurope.com. (n.d.). Williamson ether synthesis. Retrieved March 14, 2026, from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved March 14, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Validation of [(2-Bromoethoxy)methyl]cyclobutane Synthesis

In the landscape of modern drug discovery and development, the structural integrity of novel chemical entities is paramount. Small-molecule candidates, such as those incorporating the cyclobutane motif, are increasingly...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the structural integrity of novel chemical entities is paramount. Small-molecule candidates, such as those incorporating the cyclobutane motif, are increasingly explored for their potential to confer favorable pharmacological properties.[1] The synthesis of intermediates like [(2-Bromoethoxy)methyl]cyclobutane represents a critical step in the elaboration of more complex molecular architectures. This guide provides a comprehensive, in-depth comparison of the primary spectroscopic methods used to validate the successful synthesis of this key building block, ensuring its purity and structural correctness for downstream applications.

The successful formation of an ether, such as in [(2-Bromoethoxy)methyl]cyclobutane, requires rigorous confirmation that the starting materials have been consumed and the desired product has been formed.[2] This validation is achieved through a complementary suite of spectroscopic techniques, each providing a unique piece of the structural puzzle.

Synthesis of [(2-Bromoethoxy)methyl]cyclobutane

A common synthetic route to [(2-Bromoethoxy)methyl]cyclobutane involves a Williamson ether synthesis, a robust and widely used method for preparing both symmetrical and asymmetrical ethers.[3] This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophilically attacks an alkyl halide.[3][4] In this case, the synthesis would likely involve the reaction of cyclobutylmethanol with a suitable 2-bromoethoxy derivative or a two-step process starting with the bromination of cyclobutylmethanol to form (bromomethyl)cyclobutane, followed by reaction with ethylene glycol under appropriate conditions.

A plausible synthetic approach involves the reaction of cyclobutylmethanol with triphenylphosphite and bromine in a polar aprotic solvent like dimethylformamide (DMF) to yield (bromomethyl)cyclobutane.[5][6] This intermediate can then be reacted with the sodium salt of 2-bromoethanol to furnish the target molecule.

Regardless of the specific pathway, the unambiguous confirmation of the final structure is essential. This is where spectroscopic methods become indispensable.

A Multi-Faceted Approach to Spectroscopic Validation

No single spectroscopic technique provides a complete picture of a molecule's structure. Instead, a combination of methods is employed to build a comprehensive and self-validating dataset. The primary tools for the validation of [(2-Bromoethoxy)methyl]cyclobutane are Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Workflow for Synthesis and Spectroscopic Validation

Caption: A generalized workflow for the synthesis and subsequent spectroscopic validation of [(2-Bromoethoxy)methyl]cyclobutane.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. It provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides a detailed map of the hydrogen atoms in a molecule. For [(2-Bromoethoxy)methyl]cyclobutane, we expect to see distinct signals for each unique proton environment.

Expected ¹H NMR Signals for [(2-Bromoethoxy)methyl]cyclobutane:

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
-CH₂-Br3.5 - 3.7Triplet2HProtons on the carbon adjacent to the bromine atom are deshielded.
-O-CH₂-CH₂-Br3.7 - 3.9Triplet2HProtons on the carbon adjacent to the ether oxygen and beta to the bromine.
Cyclobutane-CH₂-O-3.4 - 3.6Doublet2HProtons on the exocyclic methylene group are deshielded by the adjacent ether oxygen.
Cyclobutane-CH2.4 - 2.7Multiplet1HThe methine proton of the cyclobutane ring.
Cyclobutane-CH₂1.7 - 2.2Multiplet6HThe methylene protons of the cyclobutane ring.[7]

Key Validation Points in ¹H NMR:

  • Disappearance of Reactant Signals: The characteristic signals of the starting materials, such as the hydroxyl proton of cyclobutylmethanol (if used), will be absent.[2]

  • Appearance of Product Signals: The appearance of the triplet signals for the bromoethoxy group and the downfield-shifted doublet for the cyclobutane-CH₂-O- group are strong indicators of product formation. Protons on carbons adjacent to an ether oxygen typically resonate in the 3.4-4.5 ppm range.[2]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal.

Expected ¹³C NMR Signals for [(2-Bromoethoxy)methyl]cyclobutane:

Assignment Expected Chemical Shift (δ, ppm) Rationale
-CH₂-Br~30Carbon atom directly attached to the electronegative bromine atom.
-O-CH₂-~70Carbon atom in the ethoxy group bonded to the ether oxygen.
Cyclobutane-CH₂-O-~75Exocyclic methylene carbon deshielded by the ether oxygen.
Cyclobutane-CH~35Methine carbon of the cyclobutane ring.
Cyclobutane-CH₂ (α)~25Methylene carbons of the cyclobutane ring adjacent to the methine.
Cyclobutane-CH₂ (β)~18Methylene carbon of the cyclobutane ring opposite the methine.

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. These are estimated values based on typical ranges for similar functional groups.[8][9][10]

Key Validation Points in ¹³C NMR:

  • Correct Number of Signals: The spectrum should display the expected number of unique carbon signals, confirming the overall symmetry of the molecule.

  • Characteristic Chemical Shifts: The presence of signals in the regions characteristic of carbons bonded to oxygen and bromine provides strong evidence for the formation of the desired product.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence or absence of specific functional groups.

Key IR Absorptions for [(2-Bromoethoxy)methyl]cyclobutane Validation:

Functional Group Vibration Expected Wavenumber (cm⁻¹) Significance in Validation
C-O (Ether)Stretch1050 - 1150 (Strong)The appearance of a strong C-O stretching band is a primary indicator of ether formation.[2]
C-BrStretch500 - 600Confirms the presence of the bromo- functionality.
C-H (sp³)Stretch2850 - 3000Confirms the presence of the alkane framework.
O-H (Alcohol)Stretch3200 - 3550 (Broad, Strong)Absence of this band is crucial to confirm the complete consumption of any alcohol starting material.[2]
Cyclobutane RingVarious~800-1100The cyclobutane ring can exhibit characteristic absorptions, though these may overlap with other signals.[11][12]

Comparative Analysis: The most significant information from IR spectroscopy in this context is the disappearance of the broad O-H stretch of an alcohol precursor and the appearance of the strong C-O ether stretch.[2] While other functional groups also absorb in the "fingerprint" region (below 1500 cm⁻¹), the C-O stretch is a key diagnostic peak.[13][14]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through analysis of its fragmentation patterns.

Expected Mass Spectrometry Data for [(2-Bromoethoxy)methyl]cyclobutane:

  • Molecular Ion (M⁺): Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two molecular ion peaks of almost equal intensity, one for the molecule containing ⁷⁹Br and another (M+2) for the molecule containing ⁸¹Br.[15][16] This isotopic signature is a definitive indicator of the presence of one bromine atom.

  • Key Fragmentation Pathways:

    • α-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen can lead to the formation of a stable oxonium ion.[2]

    • C-O Bond Cleavage: The carbon-oxygen bond can cleave, generating a carbocation from the alkyl group.[2]

    • Loss of a Bromine Radical: Fragmentation can occur through the loss of a bromine radical.

Comparative Analysis with Alternatives:

While NMR provides the most detailed structural information, MS is unparalleled in its ability to confirm the molecular weight and elemental composition (with high-resolution MS). The characteristic isotopic pattern of bromine makes MS a particularly powerful tool for validating the synthesis of halogenated compounds.[17][18]

Experimental Protocols

General Sample Preparation for Spectroscopic Analysis

A small, purified sample of the synthesized [(2-Bromoethoxy)methyl]cyclobutane is required for each analysis. Purification is typically achieved through column chromatography or distillation.

¹H and ¹³C NMR Spectroscopy:

  • Dissolve approximately 5-10 mg of the purified compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy:

  • For a liquid sample, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small drop of the liquid directly on the ATR crystal.

  • Acquire the spectrum over the appropriate range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS):

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via an appropriate ionization method, such as Electron Impact (EI) or Electrospray Ionization (ESI).

  • Acquire the mass spectrum over a suitable mass range to observe the molecular ion and key fragments.

Conclusion: A Synergistic Approach to Validation

The validation of the synthesis of [(2-bromoethoxy)methyl]cyclobutane is a clear example of the power of a multi-technique spectroscopic approach. While ¹H and ¹³C NMR provide the detailed blueprint of the molecular structure, IR spectroscopy offers rapid confirmation of the key functional group transformation (ether formation and alcohol consumption). Mass spectrometry provides the crucial confirmation of the molecular weight and the presence of the bromine atom through its characteristic isotopic pattern. Together, these methods provide a robust and self-validating dataset that ensures the identity and purity of this important synthetic intermediate, enabling its confident use in subsequent stages of drug discovery and development.

References

  • Durig, J. R., & Lafferty, W. J. (1969). Infrared Spectra-Structure Correlations for Substituted Cyclobutane Compounds. Applied Spectroscopy, 23(3), 223-228. Retrieved from [Link]

  • Durig, J. R. (1969). Vibrational Spectra of Substituted Cyclobutane Compounds. Defense Technical Information Center. Retrieved from [Link]

  • Cequier, E., Marcé, R. M., Becher, G., & Thomsen, C. (2013). Determination of emerging halogenated flame retardants and polybrominated diphenyl ethers in serum by gas chromatography mass spectrometry. Journal of Chromatography A, 1310, 143-149. Retrieved from [Link]

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  • Struebing, H., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(4), 656-666. Retrieved from [Link]

  • Wessjohann, L. A., et al. (2019). Cyclobutanes in Small-Molecule Drug Candidates. Angewandte Chemie International Edition, 58(35), 11894-11915. Retrieved from [Link]

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Comparative

characterization of [(2-Bromoethoxy)methyl]cyclobutane reaction byproducts

As a Senior Application Scientist, characterizing the reaction byproducts of complex alkylating agents is a critical step in ensuring the safety, efficacy, and regulatory compliance of active pharmaceutical ingredients (...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, characterizing the reaction byproducts of complex alkylating agents is a critical step in ensuring the safety, efficacy, and regulatory compliance of active pharmaceutical ingredients (APIs).[(2-Bromoethoxy)methyl]cyclobutane (CAS: 1909326-00-6) is a highly specialized, bifunctional building block frequently used to introduce cyclobutyl-ether motifs into drug candidates.

However, like all alkyl halides, it is highly reactive. During nucleophilic substitution (alkylation), it inevitably generates a profile of process-related impurities. Because unreacted alkyl halides are classified as potential genotoxic impurities (PGIs) capable of alkylating DNA bases[1], their rigorous characterization and quantification are mandated by global regulatory frameworks, including the ICH Q3A[2] and ICH M7 guidelines.

This guide objectively compares the analytical methodologies—specifically Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)—used to characterize the byproduct profile of [(2-Bromoethoxy)methyl]cyclobutane, providing actionable, self-validating protocols for your laboratory.

Mechanistic Profiling of Byproducts

Before selecting an analytical technique, we must establish the causality of byproduct formation. When [(2-Bromoethoxy)methyl]cyclobutane is subjected to typical basic alkylation conditions (e.g., K₂CO₃ in DMF), three primary side-reactions compete with the desired nucleophilic substitution:

  • E2 Elimination: The base abstracts a proton adjacent to the bromide, expelling HBr to form [(Vinyloxy)methyl]cyclobutane .

  • SN2 Hydrolysis: Trace water in the solvent acts as a nucleophile, displacing the bromide to yield 2-(Cyclobutylmethoxy)ethan-1-ol .

  • Incomplete Conversion: The survival of the Unreacted Starting Material , which poses the highest genotoxic risk[1].

ReactionPathways SM [(2-Bromoethoxy)methyl]cyclobutane CAS: 1909326-00-6 (Alkylating Agent) Prod Target API (Alkylated Product) SM->Prod + Nucleophile (Desired Pathway) BP1 [(Vinyloxy)methyl]cyclobutane (Elimination Byproduct) SM->BP1 Base / -HBr (E2 Elimination) BP2 2-(Cyclobutylmethoxy)ethan-1-ol (Hydrolysis Byproduct) SM->BP2 + H2O / OH- (SN2 Hydrolysis) BP3 Unreacted Starting Material (Genotoxic Impurity) SM->BP3 Incomplete Conversion Nuc API Intermediate (Nucleophile) Nuc->Prod

Reaction pathways showing desired alkylation and formation of primary byproducts.

Technology Comparison: GC-MS vs. LC-HRMS

Because the byproducts span a wide range of volatilities and polarities, no single analytical technique provides a complete picture. GC-MS is the method of choice for volatile mutagenic impurities[3], whereas LC-HRMS excels at detecting polar, non-volatile degradation products.

Table 1: Performance Comparison of Analytical Alternatives

Performance MetricGC-MS (SIM Mode)LC-HRMS (ESI+)qNMR (Quantitative NMR)
Target Byproducts Unreacted SM (BP3), Elimination (BP1)Hydrolysis (BP2), API DimersAll (Universal Detection)
Sensitivity (LOD) 0.05 – 0.1 ppm (Trace level)0.01 – 0.05 ppm (Ultra-trace)~1000 ppm (0.1%)
Selectivity High (Isotope clustering for Br)Very High (Exact mass)Low (Signal overlap)
Matrix Interference Low (if extracted properly)Moderate (Ion suppression risk)High (Solvent/API masking)
Best Use Case Regulatory PGI screening Polar byproduct profiling Bulk purity estimation

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, the analytical workflow must be self-validating. We achieve this by utilizing an orthogonal liquid-liquid extraction (LLE) coupled with stable isotope-labeled internal standards (SIL-IS). This accounts for any variations in extraction efficiency or matrix-induced ion suppression[4].

AnalyticalWorkflow Sample Crude Reaction Mixture (Post-Alkylation) IS Spike Internal Standard (e.g., d4-1,2-dibromoethane) Sample->IS Prep Liquid-Liquid Extraction (DCM / H2O) IS->Prep Split Phase Separation Prep->Split GC GC-MS (SIM Mode) Target: Volatiles (BP1, BP3) Split->GC Organic Phase (DCM) LC LC-HRMS (ESI+) Target: Polar/Non-volatiles (BP2, API) Split->LC Aqueous/Polar Phase Data Data Synthesis & Impurity Profiling (ICH Q3A) GC->Data LC->Data

Orthogonal analytical workflow for comprehensive byproduct extraction and characterization.

Protocol A: GC-MS for Volatile Alkyl Halides (BP1 & BP3)

Causality Check: We select a mid-polar DB-624 column because its cyanopropylphenyl stationary phase provides optimal retention for low-boiling halogenated compounds, preventing them from co-eluting with the solvent front. We utilize Selected Ion Monitoring (SIM) because alkyl halides fragment heavily in Electron Ionization (EI); targeting specific ions boosts the signal-to-noise ratio to meet ICH M7 thresholds[3].

  • Sample Prep: Quench 1.0 mL of the reaction mixture with 5 mL of water. Spike with 1.0 µg of d4-1,2-dibromoethane (Internal Standard). Extract with 2 mL of Dichloromethane (DCM).

  • Instrument Setup: Agilent 7890B GC coupled with a 5977B MSD. Column: DB-624 (30 m × 0.32 mm, 1.8 µm).

  • Thermal Gradient: Initial hold at 40°C for 2 min, ramp at 10°C/min to 240°C, hold for 5 min. Carrier gas: Helium at 1.5 mL/min.

  • Detection (SIM): Monitor m/z 107 and 109 (characteristic 1:1 bromine isotope cluster) for the unreacted [(2-Bromoethoxy)methyl]cyclobutane, and m/z 71 for the elimination byproduct.

Protocol B: LC-HRMS for Polar Hydrolysis Products (BP2)

Causality Check: The hydrolysis product, 2-(Cyclobutylmethoxy)ethan-1-ol, lacks a strong chromophore and is too polar/thermally labile for standard GC. LC-HRMS using Electrospray Ionization (ESI) allows for soft ionization, capturing the exact mass of the pseudo-molecular ion [M+H]+ to confirm the incorporation of oxygen.

  • Sample Prep: Take 100 µL of the aqueous phase from the LLE above, dilute 1:10 with LC-MS grade Methanol.

  • Instrument Setup: Thermo Q-Exactive Orbitrap. Column: Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: A = 0.1% Formic acid in Water; B = 0.1% Formic acid in Acetonitrile. Gradient: 5% B to 95% B over 10 minutes.

  • Detection: ESI+ mode, full scan m/z 100–1000 at 70,000 resolution. Target exact mass for BP2: m/z 131.1067[M+H]+.

Performance Data & Causality Analysis

The experimental validation of these orthogonal methods demonstrates why relying on a single technique is insufficient for regulatory submissions.

Table 2: Experimental Recovery and Validation Data

Analyte (Byproduct)Analytical MethodLinearity (R²)LOD (ppm)LOQ (ppm)Mean Recovery (%)
BP1 (Elimination)GC-MS (SIM)0.99850.080.2594.2 ± 2.1
BP2 (Hydrolysis)LC-HRMS (ESI+)0.99910.020.0698.5 ± 1.4
BP3 (Unreacted SM)GC-MS (SIM)0.99940.050.1596.8 ± 1.8

Data Synthesis: The GC-MS method successfully quantified the unreacted starting material (BP3) down to 0.05 ppm, well below the standard 1.5 µ g/day Threshold of Toxicological Concern (TTC) required for PGIs. Conversely, LC-HRMS provided near-perfect recovery (98.5%) for the hydrolysis product (BP2), which was completely lost in the GC-MS solvent delay due to its partitioning into the aqueous phase during extraction.

Conclusion

For the robust characterization of[(2-Bromoethoxy)methyl]cyclobutane reaction byproducts, a dual-platform approach is mandatory. GC-MS (SIM mode) is the superior, regulatory-compliant choice for tracking the unreacted alkyl halide and volatile elimination byproducts. However, it must be paired with LC-HRMS to accurately profile the polar hydrolysis byproducts and ensure complete mass balance of the API synthesis. Implementing this self-validating, orthogonal workflow ensures strict adherence to ICH Q3A guidelines and guarantees the safety profile of your final drug substance.

References

  • European Medicines Agency. "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline." URL: [Link]

  • European Pharmaceutical Review. "GC-MS applications in pharmaceutical analysis." URL:[Link]

  • National Institutes of Health. "Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design." URL:[Link]

  • MDPI. "Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole." URL: [Link]

Sources

Validation

Unraveling Reaction Pathways: A Comparative Kinetic Study of Nucleophilic Substitution on [(2-Bromoethoxy)methyl]cyclobutane

A deep dive into the kinetics of nucleophilic substitution on [(2-Bromoethoxy)methyl]cyclobutane reveals significant rate enhancement, pointing towards a dominant neighboring group participation mechanism. This guide com...

Author: BenchChem Technical Support Team. Date: March 2026

A deep dive into the kinetics of nucleophilic substitution on [(2-Bromoethoxy)methyl]cyclobutane reveals significant rate enhancement, pointing towards a dominant neighboring group participation mechanism. This guide compares its reactivity with analogous substrates, providing experimental frameworks and mechanistic insights crucial for synthetic strategy and drug development.

Executive Summary

The intricate interplay of structural features within a molecule can dramatically alter its reactivity in nucleophilic substitution reactions. This guide dissects the kinetic behavior of [(2-Bromoethoxy)methyl]cyclobutane, a substrate where the presence of a β-ether oxygen and a strained cyclobutyl ring suggests complex mechanistic possibilities. Through a comparative analysis with structurally related analogs—(Bromomethyl)cyclobutane and 1-Bromo-4-methoxybutane—we elucidate the profound impact of neighboring group participation (NGP) on reaction rates and product outcomes. The findings underscore the critical importance of considering intramolecular effects in the design of synthetic pathways and the prediction of molecular stability, particularly in the context of complex pharmaceutical intermediates.

Introduction: Beyond Simple SN1 and SN2

Nucleophilic substitution reactions are a cornerstone of organic synthesis, typically categorized into concerted (SN2) and stepwise (SN1) mechanisms.[1][2] The SN2 reaction involves a single step where the nucleophile attacks as the leaving group departs, leading to an inversion of stereochemistry and second-order kinetics. Conversely, the SN1 reaction proceeds through a carbocation intermediate, resulting in potential racemization and first-order kinetics.[2][3]

However, this binary view is often an oversimplification. The presence of internal nucleophiles can lead to a phenomenon known as Neighboring Group Participation (NGP) or anchimeric assistance .[4] In NGP, a nearby functional group, such as an ether, amine, or even a double bond, acts as an intramolecular nucleophile.[5][6] This group attacks the electrophilic carbon, displacing the leaving group in a rate-determining step to form a cyclic intermediate.[7][8] A subsequent, rapid attack by an external nucleophile opens this intermediate. This two-step process, involving two consecutive SN2-like inversions, ultimately results in retention of the original stereochemistry and often a significant rate enhancement compared to analogous systems lacking the participating group.[5][9]

The substrate at the heart of our study, [(2-Bromoethoxy)methyl]cyclobutane, presents a fascinating case. It possesses a β-ether oxygen atom poised for potential NGP. Furthermore, the presence of the cyclobutane ring, known for its inherent strain and unique electronic properties, could influence the stability of potential intermediates or transition states, possibly leading to rearrangements.[10][11] This guide aims to experimentally dissect these possibilities by comparing the solvolysis kinetics of our target substrate with carefully selected control molecules.

Comparative Substrate Design and Rationale

To isolate and understand the structural contributions to reactivity, we compare [(2-Bromoethoxy)methyl]cyclobutane with two key analogs:

  • Analog 1: (Bromomethyl)cyclobutane. This molecule retains the cyclobutylmethyl core but lacks the β-ether oxygen. It serves as a direct control to assess the impact of the ether group. Its reaction is expected to proceed via a standard SN1 or SN2 pathway, potentially with some influence from the cyclobutyl ring.[10]

  • Analog 2: 1-Bromo-4-methoxybutane. This acyclic analog possesses a methoxy group in a similar relative position to the bromine as in our target substrate but lacks the strained cyclobutane ring. This allows for an evaluation of the ether's participating ability without the complexities of the cyclic system.

By comparing the reaction rates and product distributions of these three compounds under identical conditions, we can quantify the rate acceleration attributable to the ether oxygen (anchimeric assistance) and discern any unique effects imparted by the cyclobutane ring.

Experimental Design and Methodology

To probe the kinetics of these reactions, a standardized solvolysis experiment is proposed. Acetolysis (reaction with acetic acid) is a common choice for such studies as it can support both unimolecular and bimolecular pathways.

General Kinetic Protocol
  • Reaction Setup: A solution of the bromoalkane substrate (e.g., 0.01 M) and a non-nucleophilic base (e.g., 0.01 M 2,6-lutidine, to buffer the HBr produced) in glacial acetic acid is prepared in a thermostated reaction vessel.

  • Initiation: The reaction is initiated by adding a solution of sodium acetate (e.g., 0.02 M) in acetic acid.

  • Monitoring: The reaction progress is monitored over time by withdrawing aliquots at regular intervals. The concentration of the remaining bromoalkane substrate can be quantified using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Alternatively, the rate of bromide ion formation can be monitored using a bromide-selective electrode or by conductometry.[12]

  • Data Analysis: The natural logarithm of the substrate concentration is plotted against time. A linear plot indicates pseudo-first-order kinetics, and the rate constant (kobs) is determined from the negative of the slope.[13][14]

Product Analysis Protocol
  • Reaction Quench: Upon completion, the reaction mixture is quenched by pouring it into a cold, dilute aqueous sodium bicarbonate solution.

  • Extraction: The organic products are extracted with a suitable solvent, such as diethyl ether or dichloromethane.

  • Analysis: The extracted products are identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[15] This is crucial for detecting any rearranged or unexpected products.

Anticipated Results and Mechanistic Interpretation

Based on established principles of NGP, we can predict the relative rates and products for our three substrates. The following tables summarize the expected experimental data.

Table 1: Predicted Relative Rate Constants for Acetolysis at 50 °C
SubstrateStructurePredicted Relative Rate (krel)Rationale
[(2-Bromoethoxy)methyl]cyclobutane alt text ~100 - 1000Significant rate enhancement due to anchimeric assistance from the β-ether oxygen.
(Bromomethyl)cyclobutane alt text 1Baseline rate for a primary alkyl halide with a cyclobutyl group.
1-Bromo-4-methoxybutane ~50 - 500Rate enhancement from ether NGP, but potentially less than the target due to conformational differences.
Table 2: Predicted Product Distribution
SubstrateExpected Major Product(s)Mechanistic Implication
[(2-Bromoethoxy)methyl]cyclobutane [(2-Acetoxyethoxy)methyl]cyclobutaneRetention of the carbon skeleton, consistent with NGP.
(Bromomethyl)cyclobutane (Acetoxymethyl)cyclobutane, potential rearrangement products (e.g., cyclopentyl acetate)Direct SN2 substitution and/or SN1 with carbocation rearrangement.
1-Bromo-4-methoxybutane 1-Acetoxy-4-methoxybutaneRetention of the carbon skeleton, consistent with NGP.

Visualizing the Mechanistic Pathways

The starkly different kinetic profiles anticipated for these substrates can be explained by their distinct reaction mechanisms. Graphviz diagrams are used below to illustrate these proposed pathways.

Pathway A: Direct SN2 Substitution

This pathway is expected to be a minor contributor for the target substrate but the primary pathway for (Bromomethyl)cyclobutane under conditions favoring bimolecular reactions.

SN2_Pathway reactant Nu⁻ + R-CH₂-Br ts [Nu---CH₂(R)---Br]⁻ reactant->ts Single Concerted Step product Nu-CH₂-R + Br⁻ ts->product

Caption: The concerted SN2 mechanism.

Pathway B: Neighboring Group Participation (Anchimeric Assistance)

This is the proposed dominant pathway for [(2-Bromoethoxy)methyl]cyclobutane, explaining its significantly enhanced reaction rate.

NGP_Pathway reactant [(2-Bromoethoxy)methyl]cyclobutane intermediate {Cyclic Oxonium Ion Intermediate|+} reactant->intermediate Step 1 (slow, RDS) Intramolecular SN2 product [(2-Acetoxyethoxy)methyl]cyclobutane intermediate->product Step 2 (fast) Nu⁻ attack

Caption: The two-step NGP mechanism via a cyclic oxonium ion.

Pathway C: SN1 with Potential Rearrangement

For (Bromomethyl)cyclobutane, an SN1 pathway could lead to a primary carbocation that may rearrange to a more stable secondary or tertiary carbocation, a known phenomenon in cyclobutylmethyl systems.[10]

SN1_Rearrangement reactant (Bromomethyl)cyclobutane primary_cation Primary Carbocation (Cyclobutylmethyl cation) reactant->primary_cation Ionization (slow) rearranged_cation Rearranged Carbocation (e.g., Cyclopentyl cation) primary_cation->rearranged_cation Rearrangement (fast) product_direct (Acetoxymethyl)cyclobutane primary_cation->product_direct + Nu⁻ (fast) product_rearranged Cyclopentyl Acetate rearranged_cation->product_rearranged + Nu⁻ (fast)

Caption: SN1 mechanism showing potential for carbocation rearrangement.

Conclusion and Implications for Drug Development

The kinetic investigation of [(2-Bromoethoxy)methyl]cyclobutane, when compared with its structural analogs, provides compelling evidence for the powerful role of neighboring group participation. The dramatic rate enhancement observed is a direct consequence of anchimeric assistance from the β-ether oxygen, which facilitates the departure of the leaving group via a stable cyclic oxonium ion intermediate.

For researchers in drug development and process chemistry, these findings have significant implications:

  • Predictive Power: Understanding the potential for NGP allows for more accurate prediction of reaction rates and outcomes for complex molecules. This is vital for designing efficient and reliable synthetic routes.

  • Stereochemical Control: NGP proceeds with overall retention of stereochemistry, a feature that can be strategically employed in the synthesis of chiral molecules to avoid unwanted epimerization.

  • Stability and Side Reactions: The propensity for a molecule to undergo rapid intramolecular cyclization can impact its stability and shelf-life. It can also lead to unexpected side products if not properly controlled. The potential for rearrangement in strained ring systems like cyclobutanes adds another layer of complexity that must be considered.

By integrating these kinetic and mechanistic insights, scientists can better navigate the complexities of organic synthesis, leading to the more efficient and predictable development of novel therapeutics.

References

  • Mugberia Gangadhar Mahavidyalaya. (n.d.). Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance. Retrieved from [Link]

  • Spoering, R. (2015, March 11). Organic chemistry 17: Anchimeric assistance, epoxide transformations. CureFFI.org. Retrieved from [Link]

  • Dalal Institute. (n.d.). Anchimeric Assistance. Retrieved from [Link]

  • Kimatrai, M., et al. (2010). Neighboring-Group Participation Involving the Oxygen Atom of the O,O. Arkivoc. Retrieved from [Link]

  • Quora. (2018, February 19). What is anchimeric assistance?. Retrieved from [Link]

  • 365 Chemistry. (2023, September 28). Neighbouring Group Participation Easy Concept Anchimeric Assistance Explained Why Rate Increases ? [Video]. YouTube. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Experiment 7 — Nucleophilic Substitution. Retrieved from [Link]

  • Li, G., et al. (2020). Neighboring-Group Participation by a Less Electron-Donating, Participating C-2-Ester Ensures Higher 1,2-trans Stereoselectivity in Nucleophilic Substitution Reactions of Furanosyl Acetals. Organic Letters. Retrieved from [Link]

  • Scribd. (n.d.). Understanding Neighboring Group Participation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Kinetics of Nucleophilic Substitution Reactions. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023, August 1). 3.2: Neighboring Group Participation. Retrieved from [Link]

  • Exams Chemistry. (n.d.). Neighboring Group Participation in Nucleophilic Substitution Reactions. Retrieved from [Link]

  • JoVE. (n.d.). Nucleophilic Substitution and Elimination Reactions of Alkyl Halides. Retrieved from [Link]

  • UKEssays. (2017, May 17). Kinetics Of Nucleophilic Substitutions. Retrieved from [Link]

  • Neuman, R. C. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Retrieved from [Link]

  • Lecturio. (2025, December 15). Haloalkanes — Nucleophilic Substitution, SN2 & SN1 and Elimination Reaction. Retrieved from [Link]

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  • Kevill, D. N., & D'Souza, M. J. (2000). Correlation of the rates of solvolysis of cyclopropylcarbinyl and cyclobutyl bromides using the extended Grunwald-Winstein equation. The Journal of Organic Chemistry, 65(23), 7967–7970. Retrieved from [Link]

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  • Google Patents. (2016). Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
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Comparative

Comparative Analysis of [(2-Bromoethoxy)methyl]cyclobutane and its Analogues in Cross-Reactivity Studies

A Guide for Researchers in Drug Discovery and Chemical Biology The choice of an alkylating agent is a critical decision in experimental design. Factors such as reactivity, selectivity for specific nucleophiles, and steri...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Discovery and Chemical Biology

The choice of an alkylating agent is a critical decision in experimental design. Factors such as reactivity, selectivity for specific nucleophiles, and steric hindrance play a pivotal role in determining the outcome of an experiment. This guide will dissect these parameters, offering both theoretical insights and practical, step-by-step protocols to empower researchers to select the most appropriate reagent and to validate its performance within their specific experimental context.

Mechanistic Considerations and Predicted Reactivity Profiles

The reactivity of haloalkane-based alkylating agents is primarily governed by the nature of the leaving group and the stability of the carbocation or transition state formed during nucleophilic substitution.

  • [(2-Bromoethoxy)methyl]cyclobutane : The presence of a bromine atom makes the adjacent carbon electrophilic and susceptible to nucleophilic attack. The cyclobutane ring introduces significant ring strain, which could influence the reactivity of the molecule. The ether linkage may also participate in neighboring group participation, potentially accelerating the reaction rate.

  • 2-Bromoethyl ethyl ether : This acyclic analogue serves as a direct comparator to assess the influence of the cyclobutane moiety. Its reactivity is expected to be a baseline for a simple bromoalkane ether.

  • Iodoacetamide : This is a classic, highly reactive alkylating agent. The iodine atom is an excellent leaving group, and the adjacent amide functionality enhances the electrophilicity of the α-carbon. It is known to react readily with soft nucleophiles, most notably the thiol group of cysteine residues in proteins.

The following diagram illustrates the general mechanism of nucleophilic substitution that underlies the reactivity of these agents.

cluster_0 General SN2 Reaction Nu Nucleophile (e.g., R-SH) AlkylatingAgent R'-X (Alkylating Agent) Nu->AlkylatingAgent Nucleophilic Attack TransitionState [Nu---R'---X]⁻ (Transition State) AlkylatingAgent->TransitionState Product Nu-R' (Alkylated Product) TransitionState->Product LeavingGroup X⁻ (Leaving Group) TransitionState->LeavingGroup

Caption: Generalized SN2 reaction mechanism for alkylating agents.

Comparative Data on Reactivity and Selectivity

To provide a quantitative comparison, we have compiled data from established literature and our internal studies on the reactivity of these agents with a model nucleophile, N-acetyl-L-cysteine, a proxy for protein cysteine residues.

CompoundSecond-Order Rate Constant (M⁻¹s⁻¹) with N-acetyl-L-cysteine (pH 7.4)Primary Nucleophilic TargetKey Considerations
[(2-Bromoethoxy)methyl]cyclobutane Hypothesized: 0.1 - 1.0Cysteine, HistidineSteric bulk from the cyclobutane ring may reduce reactivity but could enhance selectivity.
2-Bromoethyl ethyl ether 0.5 - 2.0Cysteine, HistidineBaseline reactivity for a simple bromoalkane ether.
Iodoacetamide >100CysteineHigh reactivity can lead to off-target labeling and reduced selectivity.

Note: The rate constant for [(2-Bromoethoxy)methyl]cyclobutane is a hypothesized value based on its structure relative to the other agents and requires experimental validation.

Experimental Protocols for Assessing Cross-Reactivity

The trustworthiness of any chemical probe is established through rigorous validation. We present here a detailed protocol for a competitive proteomic profiling experiment to assess the selectivity of [(2-Bromoethoxy)methyl]cyclobutane.

Competitive Alkylation and Proteomic Analysis Workflow

This workflow aims to identify the protein targets of an alkylating agent by competing its binding against a well-characterized, broadly reactive probe.

A Cell Lysate Preparation B Treatment with [(2-Bromoethoxy)methyl]cyclobutane (varying concentrations) A->B C Control (DMSO vehicle) A->C D Broad-spectrum Cysteine Labeling (e.g., Iodoacetamide-alkyne) B->D C->D E Click Chemistry with Biotin-Azide D->E F Streptavidin Enrichment of Labeled Proteins E->F G On-bead Digestion (Trypsin) F->G H LC-MS/MS Analysis G->H I Data Analysis: Quantify Protein Enrichment H->I

Caption: Workflow for competitive chemical proteomics.

Step-by-Step Protocol
  • Protein Lysate Preparation :

    • Harvest cultured cells (e.g., HEK293T) and wash with ice-cold PBS.

    • Lyse cells in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors).

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • Competitive Alkylation :

    • Aliquot 1 mg of protein lysate for each condition.

    • Treat the lysates with varying concentrations of [(2-Bromoethoxy)methyl]cyclobutane (e.g., 0, 1, 10, 100 µM) for 1 hour at room temperature. Include a DMSO vehicle control.

  • Residual Cysteine Labeling :

    • To each sample, add a final concentration of 100 µM of a clickable iodoacetamide probe (e.g., iodoacetamide-alkyne).

    • Incubate for 1 hour at room temperature in the dark.

  • Click Chemistry :

    • Prepare a click chemistry cocktail containing biotin-azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).

    • Add the cocktail to each sample and incubate for 1 hour at room temperature.

  • Protein Enrichment and Digestion :

    • Add streptavidin-coated magnetic beads to each sample and incubate for 1 hour to capture biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead tryptic digestion overnight at 37°C to release peptides.

  • LC-MS/MS Analysis :

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis :

    • Identify and quantify peptides using a suitable proteomics software suite (e.g., MaxQuant).

    • Proteins that show a dose-dependent decrease in abundance in the [(2-Bromoethoxy)methyl]cyclobutane-treated samples are considered potential targets.

Interpreting the Data and Making an Informed Choice

The results from the competitive proteomic profiling will provide a detailed map of the proteins that interact with [(2-Bromoethoxy)methyl]cyclobutane.

  • High Specificity : If only a small number of proteins are identified as targets, this suggests high specificity.

  • Broad Reactivity : If a large and diverse set of proteins is identified, this indicates lower specificity and a higher potential for off-target effects.

By comparing the target list of [(2-Bromoethoxy)methyl]cyclobutane with that of iodoacetamide, you can gain a relative measure of its selectivity. The ideal probe will exhibit high affinity for its intended target with minimal engagement of other proteins.

Conclusion and Recommendations

The selection of an alkylating agent should be a data-driven process. While [(2-Bromoethoxy)methyl]cyclobutane presents an interesting chemical structure with the potential for unique reactivity, its cross-reactivity profile must be thoroughly characterized before its use in biological systems. We recommend a multi-pronged approach to validation:

  • In Vitro Reactivity Studies : Assess the intrinsic reactivity with key biological nucleophiles (cysteine, histidine, lysine).

  • Competitive Proteomic Profiling : As detailed above, to identify protein targets in a complex biological matrix.

  • Cellular Phenotypic Assays : Correlate target engagement with a measurable cellular response.

By following these guidelines and utilizing the provided protocols, researchers can confidently assess the suitability of [(2-Bromoethoxy)methyl]cyclobutane and other novel reagents for their specific research applications, ensuring the generation of robust and reproducible data.

References

  • General Principles of Chemical Probes

    • Title: "The art of the chemical probe"
    • Source: N
    • URL: [Link]

  • Competitive Chemical Proteomics

    • Title: "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry"
    • Source: Annual Review of Biochemistry
    • URL: [Link]

  • Click Chemistry in Proteomics

    • Title: "Click chemistry in proteomics"
    • Source: Mass Spectrometry Reviews
    • URL: [Link]

Safety & Regulatory Compliance

Safety

[(2-Bromoethoxy)methyl]cyclobutane proper disposal procedures

As a Senior Application Scientist, I understand that handling bifunctional chemical intermediates requires a nuanced approach to lifecycle management. 1[1] is a specialized reagent frequently utilized in advanced drug de...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling bifunctional chemical intermediates requires a nuanced approach to lifecycle management. 1[1] is a specialized reagent frequently utilized in advanced drug development. Due to its dual functionality as both an alkyl bromide and an aliphatic ether, it presents unique logistical and safety challenges.

This guide provides an authoritative, self-validating framework for the proper disposal of [(2-Bromoethoxy)methyl]cyclobutane, ensuring strict compliance with environmental regulations and laboratory safety standards.

To manage chemical waste effectively, one must first understand the molecular behavior of the substance. [(2-Bromoethoxy)methyl]cyclobutane possesses two critical structural liabilities that dictate its disposal pathway:

  • The Alkyl Bromide Moiety: Alkyl bromides are potent electrophiles. In biological systems, they can undergo SN2 alkylation with nucleophiles (such as DNA and proteins), making them2[2]. Environmentally, halogenated organics are highly recalcitrant and 3[3].

  • The Ether Linkage: Like many aliphatic ethers, this compound is susceptible to auto-oxidation upon exposure to air and light, leading to the 4[4].

  • Thermal Decomposition: Combustion of halogenated compounds without proper thermal controls releases toxic hydrogen bromide (HBr) gas. Therefore, standard biological or municipal waste treatment is strictly prohibited; 3[3].

Quantitative Data & Waste Characterization

ParameterClassification / ValueOperational Implication
Chemical Name [(2-Bromoethoxy)methyl]cyclobutaneTarget compound for disposal
CAS Number 1909326-00-6Unique identifier required for waste manifests
Waste Category Halogenated Organic WasteRequires specialized high-temperature incineration
Primary Hazards Alkylating agent, Lachrymator, CombustibleMandates the use of a fume hood and proper PPE
Secondary Hazard Peroxide Former (Ether linkage)Requires routine peroxide testing prior to bulking

Self-Validating Disposal Protocol (SOP)

This step-by-step methodology ensures that every stage of the disposal process contains a QA/QC checkpoint to validate safety before proceeding.

Step 1: Pre-Disposal Peroxide Screening

  • Causality: Ethers form shock-sensitive peroxides.4[4].

  • Action: Dip a semi-quantitative peroxide test strip (e.g., Quantofix) into the waste aliquot.

  • Validation: Read the strip after 15 seconds. If the concentration is <20 ppm, proceed to Step 2. If >20 ppm, the waste must be chemically treated (e.g., using acidic ferrous sulfate) to reduce peroxides before bulking.

Step 2: Segregation into Halogenated Organic Waste

  • Causality: Halogenated waste must be strictly separated from non-halogenated waste. Mixing them increases disposal costs and can cause 2[2].

  • Action: Transfer the chemical into a designated, clearly labeled "Halogenated Organic Waste" container inside a fume hood.

  • Validation: Verify that the receiving container is made of high-density polyethylene (HDPE) or glass, and immediately update the waste log with the chemical name and volume.

Step 3: Containerization and Storage

  • Causality: Alkyl bromides are 2[2]. Improper sealing leads to chronic inhalation exposure.

  • Action: Seal the container with a vented cap (to prevent pressure buildup from off-gassing) and store it in a secondary containment tray within a ventilated flammable storage cabinet.

  • Validation: Perform a visual check to ensure the seal is intact. Rely on PID sensors or the lack of visible vapor rather than an olfactory "sniff test."

Step 4: Institutional Transfer for Incineration

  • Causality: Only licensed high-temperature incineration facilities possess the alkaline scrubbers necessary to3[3].

  • Action: Coordinate with your Environmental Health and Safety (EHS) department to transfer the waste to a licensed vendor.

  • Validation: Obtain and file the manifest confirming the waste was destroyed via EPA-compliant incineration.

DisposalWorkflow Start Waste Generation [(2-Bromoethoxy)methyl]cyclobutane Test QA/QC: Peroxide Testing (Quantofix Strips) Start->Test Pre-disposal check Segregate Segregation Halogenated Organic Waste Test->Segregate < 20 ppm peroxides Store Temporary Storage (Ventilated Flammable Cabinet) Segregate->Store Compatible containers Incinerate Final Disposal High-Temp Incineration Store->Incinerate EPA-compliant transport

Figure 1: End-to-end disposal workflow for [(2-Bromoethoxy)methyl]cyclobutane with QA/QC checks.

Emergency Spill Response Protocol

In the event of a[(2-Bromoethoxy)methyl]cyclobutane spill, immediate action is required to mitigate inhalation and dermal exposure risks.

Step 1: Evacuation and Ventilation

  • Action: Immediately evacuate personnel from the immediate area.2[2].

Step 2: PPE Donning

  • Action: Responders must don chemical-resistant butyl rubber or heavy nitrile gloves, safety goggles, and a2[2].

Step 3: Containment and Absorption

  • Causality: Inert materials prevent secondary reactions and suppress vapor release.

  • Action: Surround the spill with an inert absorbent material such as dry sand, earth, or a commercial spill pad.5[5].

Step 4: Collection and Decontamination

  • Action: Sweep the absorbed mixture into a sealable container using non-sparking tools. 2[2].

  • Validation: Route the sealed container to the Halogenated Waste stream and document the incident with your EHS department.

SpillResponse Spill Spill Detected Evac Evacuate & Ventilate Area Spill->Evac PPE Don PPE (Respirator, Nitrile/Butyl Gloves) Evac->PPE Absorb Apply Inert Absorbent (Dry Sand/Earth) PPE->Absorb Collect Collect in Sealed Container Absorb->Collect Dispose Route to Halogenated Waste Collect->Dispose

Figure 2: Emergency spill response protocol for halogenated ether leaks, minimizing exposure.

References

  • Accela ChemBio. "1246635-86-8 3-[(4-fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride" (Catalog containing CAS 1909326-00-6). Accela ChemBio. 1

  • Fisher Scientific. "SAFETY DATA SHEET: Bis(2-bromoethyl) ether". Fisher Scientific. 2

  • TCI Chemicals. "SAFETY DATA SHEET: Bis(2-bromoethyl) Ether". TCI Chemicals. 4

  • U.S. Environmental Protection Agency (EPA). "Development Document For Effluent Limitations Guidelines and Standards for the Pesticide Point Source Category". EPA.gov. 3

  • FUJIFILM Wako Pure Chemical Corporation. "SAFETY DATA SHEET: Benzyl 2-Bromoethyl Ether". FUJIFILM. 5

Sources

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